(2-Oxoindolin-6-yl)boronic acid
Description
Properties
IUPAC Name |
(2-oxo-1,3-dihydroindol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c11-8-3-5-1-2-6(9(12)13)4-7(5)10-8/h1-2,4,12-13H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNQBQVYRMHRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CC(=O)N2)C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675411 | |
| Record name | (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-61-2 | |
| Record name | B-(2,3-Dihydro-2-oxo-1H-indol-6-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxindole-6-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Oxoindolin-6-yl)boronic acid: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-Oxoindolin-6-yl)boronic acid. This compound is a valuable building block in medicinal chemistry and organic synthesis, combining the privileged 2-oxindole scaffold with the versatile reactivity of a boronic acid.
Core Chemical Properties
This compound is a solid at room temperature.[1] While detailed experimental data for this specific compound is not extensively published, the following table summarizes its key chemical identifiers and expected properties based on supplier information and general knowledge of arylboronic acids.
| Property | Value | Source |
| IUPAC Name | (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid | [1] |
| CAS Number | 1217500-61-2 | |
| Molecular Formula | C₈H₈BNO₃ | [1] |
| Molecular Weight | 176.97 g/mol | |
| Appearance | Solid | [1] |
| Storage Conditions | Inert atmosphere, room temperature, keep in a dark place. | |
| InChI Key | HELVKHFMEKVUOY-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in publicly available literature. However, a common and effective method for the preparation of arylboronic acids is the Miyaura borylation, which involves the palladium-catalyzed reaction of an aryl halide with a diboron reagent.[2][3][4] The logical precursor for this synthesis is 6-bromo-2-oxindole, a commercially available starting material.
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route to this compound from 6-bromo-2-oxindole.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general representation of a Miyaura borylation reaction and would require optimization for this specific substrate.
Materials:
-
6-bromo-2-oxindole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2-oxindole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester intermediate.
-
Hydrolysis: Dissolve the crude intermediate in a suitable solvent (e.g., acetone or THF) and add an aqueous solution of a strong acid (e.g., 1 M HCl). Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Purification: Remove the organic solvent under reduced pressure. The resulting aqueous solution may be extracted with an organic solvent to remove non-polar impurities. The product may precipitate from the aqueous layer or require extraction and subsequent purification by recrystallization or column chromatography to yield this compound.
Applications in Organic Synthesis and Medicinal Chemistry
This compound is a bifunctional molecule with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. The 2-oxindole core is a common motif in many biologically active natural products and synthetic drugs. The boronic acid functionality provides a handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the 6-position of the oxindole ring and a variety of sp²-hybridized carbon atoms from aryl, heteroaryl, or vinyl halides or triflates.
This powerful reaction enables the synthesis of a diverse library of 6-substituted 2-oxindole derivatives, which can be screened for various biological activities.
Potential in Drug Discovery
While there is no specific publicly available information on the biological activity of this compound itself, its constituent parts suggest its utility as a scaffold for the development of therapeutic agents. Boronic acids are known to act as inhibitors for a variety of enzymes, particularly serine proteases. The oxindole skeleton is a well-established pharmacophore found in numerous kinase inhibitors and other drug candidates.
The combination of these two moieties in this compound makes it an attractive starting point for the design of novel enzyme inhibitors or other biologically active molecules.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis can be readily achieved through established palladium-catalyzed borylation methods. The presence of both the 2-oxindole core and the boronic acid functionality makes it a highly attractive building block for the synthesis of diverse molecular libraries for screening in drug discovery programs, particularly in the search for novel enzyme inhibitors. Further research into the derivatization of this compound is likely to yield new and potent biologically active molecules.
References
A Technical Guide to (2-Oxoindolin-6-yl)boronic acid (CAS 1217500-61-2): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Oxoindolin-6-yl)boronic acid (CAS number 1217500-61-2) is a specialized chemical intermediate that has gained prominence as a crucial building block in the synthesis of complex pharmaceutical compounds. Its unique structural features, combining a 2-oxoindoline core with a reactive boronic acid moiety, make it an invaluable tool in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant application in the development of targeted therapeutics, notably as a key precursor to the potent BET/BRD4 bromodomain inhibitor, AZD5153.
Chemical Properties and Structure
This compound is a solid compound at room temperature with the molecular formula C₈H₈BNO₃ and a molecular weight of 176.97 g/mol .[1] The structure features a bicyclic 2-oxoindoline (or oxindole) scaffold, which is a privileged structure in medicinal chemistry, found in numerous biologically active molecules. The boronic acid group at the 6-position of the indolinone ring provides a versatile handle for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
| Property | Value | Reference |
| CAS Number | 1217500-61-2 | [1] |
| Molecular Formula | C₈H₈BNO₃ | [1] |
| Molecular Weight | 176.97 g/mol | [1] |
| IUPAC Name | (2-oxo-2,3-dihydro-1H-indol-6-yl)boronic acid | [1] |
| Physical Form | Solid | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from a commercially available substituted nitrobenzene derivative. The following experimental protocol is a representative synthesis based on established chemical principles for the preparation of similar compounds, as detailed in the scientific literature for precursors to advanced pharmaceutical intermediates.
Experimental Protocol: Synthesis of this compound
This synthesis involves the initial preparation of a 6-halo-2-oxoindoline intermediate, followed by a borylation reaction to introduce the boronic acid functionality.
Step 1: Synthesis of 6-Bromoindolin-2-one
A common precursor for the borylation reaction is 6-bromoindolin-2-one. Its synthesis can be achieved through various published methods, often starting from 4-bromo-2-nitrotoluene.
Step 2: Borylation of 6-Bromoindolin-2-one
The conversion of the 6-bromo-2-oxoindoline to the corresponding boronic acid can be achieved via a palladium-catalyzed cross-coupling reaction with a boron source, such as bis(pinacolato)diboron, followed by hydrolysis.
-
Reaction:
-
To a solution of 6-bromoindolin-2-one in a suitable solvent (e.g., dioxane or DMF) is added bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction is worked up by extraction and purification to yield the pinacol ester of this compound.
-
The pinacol ester is then hydrolyzed, typically using an aqueous acid, to afford the final this compound.
-
| Parameter | Details |
| Starting Material | 6-Bromoindolin-2-one |
| Reagents | Bis(pinacolato)diboron, Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Potassium Acetate) |
| Solvent | Dioxane or DMF |
| Reaction Conditions | Inert atmosphere, elevated temperature |
| Work-up | Extraction and purification (e.g., column chromatography) |
| Final Step | Acidic hydrolysis of the boronate ester |
Note: Specific reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, should be optimized for each scale of the synthesis.
Application in Drug Discovery: Synthesis of AZD5153
A significant application of this compound is its use as a key intermediate in the synthesis of AZD5153, a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[2][3] AZD5153 has shown significant preclinical activity against various hematologic malignancies and solid tumors.[4][5]
Experimental Workflow: Synthesis of AZD5153 using this compound
The synthesis of AZD5153 involves a Suzuki-Miyaura cross-coupling reaction where this compound is coupled with a suitable heterocyclic partner. The following diagram illustrates the logical workflow of this key synthetic step.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]
- 5. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor [ijbs.com]
(2-Oxoindolin-6-yl)boronic acid: A Technical Guide to Structure Elucidation and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation and a plausible synthetic route for (2-Oxoindolin-6-yl)boronic acid. While specific experimental data for this compound is not extensively available in the public domain, this document outlines a detailed, scientifically grounded approach to its synthesis and characterization based on established chemical principles and spectroscopic data of analogous structures. The oxindole core is a privileged scaffold in medicinal chemistry, and the introduction of a boronic acid moiety at the 6-position opens new avenues for exploring its potential as a versatile building block in drug discovery.
Physicochemical Properties and Structural Data
This compound is a solid at room temperature. The key structural and identifying information is summarized in the table below.
| Property | Value |
| IUPAC Name | (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid |
| Molecular Formula | C₈H₈BNO₃ |
| Molecular Weight | 176.97 g/mol |
| CAS Number | 1217500-61-2 |
| Canonical SMILES | B(C1=CC2=C(C=C1)NC(=O)C2)(O)O |
| InChI Key | HELVKHFMEKVUOY-UHFFFAOYSA-N |
| Predicted LogP | 0.95 |
| Predicted pKa (acidic) | 8.5 (boronic acid) |
| Predicted pKa (basic) | -2.8 (amide) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 1 |
Proposed Synthesis via Miyaura Borylation
A robust and widely applicable method for the synthesis of aryl boronic acids from aryl halides is the Palladium-catalyzed Miyaura borylation reaction.[1][2][3] This approach is proposed for the synthesis of this compound, starting from the commercially available 6-bromo-2-oxindole.
Detailed Experimental Protocol
Materials:
-
6-Bromo-2-oxindole
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-2-oxindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf) (0.03 eq), and anhydrous potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane or toluene to the flask.
-
Degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester intermediate.
-
To hydrolyze the pinacol ester, dissolve the crude product in a mixture of acetone and water.
-
Add 1M HCl and stir the mixture at room temperature for 4-6 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography on silica gel to afford the final product.
Spectroscopic Data for Structure Elucidation
The following tables present the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | Multiplicity | Integration | Assignment |
| ~10.4 | br s | 1H | -NH |
| ~7.8 | s | 2H | -B(OH)₂ |
| ~7.5 | d | 1H | H-4 |
| ~7.3 | s | 1H | H-7 |
| ~7.2 | d | 1H | H-5 |
| ~3.5 | s | 2H | -CH₂- |
| Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | Assignment |
| ~176 | C=O |
| ~145 | C-7a |
| ~135 (ipso-carbon, may be broad or unobserved) | C-6 |
| ~128 | C-3a |
| ~125 | C-4 |
| ~122 | C-5 |
| ~118 | C-7 |
| ~36 | -CH₂- |
| Predicted ¹¹B NMR (128 MHz, DMSO-d₆) δ (ppm) | Assignment |
| ~28-30 | B(OH)₂ |
Mass Spectrometry (MS)
| Ion | Predicted m/z | Notes |
| [M+H]⁺ (High Resolution ESI-MS) | 178.0670 | Calculated for C₈H₉BNO₃⁺ |
| [M-H]⁻ (High Resolution ESI-MS) | 176.0525 | Calculated for C₈H₇BNO₃⁻ |
| [M-H₂O]⁺ (EI-MS Fragment) | 159.0619 | Loss of water from the boronic acid moiety. |
| [M-B(OH)₂]⁺ (EI-MS Fragment) | 133.0528 | Cleavage of the C-B bond. |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 (broad) | O-H stretch | Boronic acid |
| ~3200-3100 | N-H stretch | Amide |
| ~1680 | C=O stretch (amide I) | Lactam |
| ~1610, 1470 | C=C stretch | Aromatic ring |
| ~1350 | B-O stretch | Boronic acid |
| ~1200 | C-N stretch | Amide |
| ~700-800 | C-H bend (out-of-plane) | Aromatic ring |
Biological Context and Potential Applications
The oxindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[4][5][6] The introduction of a boronic acid group, a versatile functional group known for its ability to form reversible covalent bonds with diols and act as a serine protease inhibitor, presents an intriguing opportunity for developing novel therapeutic agents.[7]
While the specific biological activity of this compound has not been reported, its structural features suggest potential applications as:
-
A building block for kinase inhibitors: The oxindole core is present in several approved kinase inhibitors. The boronic acid moiety can be used as a handle for further chemical modifications or could potentially interact with the active site of target kinases.
-
A probe for studying biological systems: Boronic acids are known to interact with saccharides and glycoproteins. This compound could be developed into chemical probes to study glycosylation events or as a component of biosensors.
-
A precursor for novel therapeutics: The boronic acid can participate in various cross-coupling reactions, such as the Suzuki coupling, allowing for the synthesis of diverse libraries of oxindole derivatives for high-throughput screening.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity. This guide provides a robust framework for its synthesis and comprehensive structural elucidation. The proposed Miyaura borylation offers a reliable route to access this compound, and the predicted spectroscopic data serves as a benchmark for its characterization. Given the proven therapeutic potential of the oxindole scaffold, this compound holds significant promise as a versatile building block for the discovery and development of novel drugs. Further investigation into its synthesis, characterization, and biological activity is highly warranted.
References
- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 5. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of (2-Oxoindolin-6-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Oxoindolin-6-yl)boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The oxindole scaffold is a "privileged" structure, appearing in numerous biologically active compounds and approved drugs, particularly as kinase inhibitors. The incorporation of a boronic acid moiety at the 6-position of the oxindole ring offers a versatile handle for further chemical modifications, most notably through Suzuki-Miyaura cross-coupling reactions. This enables the synthesis of diverse and complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and, more centrally, a detailed synthetic pathway to this compound, complete with experimental protocols, quantitative data, and relevant biological context.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. The overall strategy involves the initial synthesis of a halogenated oxindole intermediate, followed by a palladium-catalyzed borylation reaction.
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edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
A [label="4-Bromo-2-nitrotoluene"];
B [label="6-Bromo-1H-indole"];
C [label="6-Bromooxindole"];
D [label="this compound pinacol ester"];
E [label="this compound"];
A -> B [label=" Reductive\n Cyclization "];
B -> C [label=" Oxidation "];
C -> D [label=" Miyaura\n Borylation "];
D -> E [label=" Deprotection "];
}
Physicochemical Properties of (2-Oxoindolin-6-yl)boronic acid
For researchers and professionals engaged in drug development and chemical synthesis, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides the essential physicochemical data for (2-Oxoindolin-6-yl)boronic acid, a heterocyclic organic compound of interest in medicinal chemistry. The molecular formula and molecular weight are key identifiers and are crucial for stoichiometric calculations in experimental protocols.
This compound, identified by the CAS Number 1217500-61-2, possesses a distinct molecular structure that informs its chemical reactivity and potential biological activity. The data presented herein has been compiled from verified chemical supplier databases.
Below is a summary of the core molecular data for this compound.
Core Molecular Data
| Identifier | Value | Source |
| Molecular Formula | C8H8BNO3 | [1][2][3] |
| Molecular Weight | 176.97 g/mol | [1][3] |
| IUPAC Name | 2-oxo-2,3-dihydro-1H-indol-6-ylboronic acid | |
| CAS Number | 1217500-61-2 | [1][2][3] |
References
Technical Guide: Spectroscopic Data of (2-Oxoindolin-6-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for (2-Oxoindolin-6-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and illustrates a common synthetic application.
Spectroscopic Data
While specific experimental spectra for this compound (CAS 1217500-61-2) are not widely published in publicly accessible journals, data for structurally similar isomers and derivatives, along with general principles of arylboronic acid spectroscopy, allow for the prediction and interpretation of its spectral characteristics. For reference, the IUPAC name for this compound is (2-oxo-2,3-dihydro-1H-indol-6-yl)boronic acid.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹¹B NMR would be the primary experiments conducted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~178 |
| C3 | ~3.5 (s, 2H) | ~36 |
| C3a | - | ~128 |
| C4 | ~7.2 (d) | ~110 |
| C5 | ~7.0 (d) | ~125 |
| C6 | - | ~135 (Broad due to Boron) |
| C7 | ~7.4 (s) | ~120 |
| C7a | - | ~145 |
| N-H | ~10.5 (s, 1H) | - |
| B(OH)₂ | ~8.0 (s, 2H) | - |
Note: Predicted values are based on structure-activity relationships and data from similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and elemental composition. For this compound (C₈H₈BNO₃), the expected exact mass is approximately 177.05 g/mol . Electrospray ionization (ESI) is a common technique for the analysis of such polar molecules.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₈H₉BNO₃⁺ | 178.0621 |
| [M+Na]⁺ | C₈H₈BNO₃Na⁺ | 200.0440 |
| [M-H]⁻ | C₈H₇BNO₃⁻ | 176.0465 |
Experimental Protocols
Standard protocols for obtaining NMR and MS data for novel arylboronic acids are applicable to this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical, as boronic acids can form oligomers, leading to broad signals. Using a coordinating solvent like DMSO or methanol can help to break up these aggregates.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization mass spectrometer, which can be coupled with a liquid chromatography system (LC-MS) for sample introduction and purification.
-
Analysis:
-
Infuse the sample solution directly into the ESI source or inject it into the LC system.
-
Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species.
-
High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Synthetic Workflow: Suzuki-Miyaura Coupling
This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
This diagram illustrates the key components and steps in a Suzuki-Miyaura coupling reaction utilizing this compound. The boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base in a suitable solvent system. Following the reaction, an aqueous workup and purification are performed to isolate the desired 6-aryl-2-oxoindoline product. This versatile reaction allows for the introduction of a wide range of aryl groups at the 6-position of the oxindole core, enabling the synthesis of diverse compound libraries for drug discovery and other applications.
References
Physicochemical Properties of 2-Oxoindolin Boronic Acids: A Technical Guide for Drug Discovery Professionals
For: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxoindolin boronic acids represent an emerging class of compounds with significant potential in medicinal chemistry, particularly as inhibitors of protein-protein interactions. Their unique structural and electronic properties, conferred by the fusion of the privileged 2-oxoindole scaffold with the versatile boronic acid moiety, make them attractive candidates for targeting challenging disease-associated proteins. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and biological activities of 2-oxoindolin boronic acids, with a focus on their role as potential inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Detailed experimental protocols and visual diagrams of key biological pathways and synthetic workflows are presented to aid researchers in the exploration and development of this promising compound class.
Introduction
The 2-oxoindole core is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its rigid structure and ability to participate in various non-covalent interactions. When functionalized with a boronic acid group, the resulting 2-oxoindolin boronic acids gain the ability to form reversible covalent bonds with nucleophilic residues in target proteins, such as serine or lysine. This unique binding mode can lead to enhanced potency and selectivity. Boronic acids, in general, are Lewis acids with pKa values typically around 9, although this can be modulated by substituents on the aromatic ring.[1] They are capable of forming reversible covalent complexes with molecules containing vicinal diols, such as sugars and glycoproteins.[1][2]
Recent studies have highlighted the potential of aryl boronic acids as inhibitors of Mcl-1, a key anti-apoptotic protein of the Bcl-2 family that is frequently overexpressed in various cancers and contributes to therapeutic resistance. This guide will delve into the specifics of this interaction and the broader properties of the 2-oxoindolin boronic acid scaffold.
Physicochemical Properties
A thorough search of scientific literature and chemical databases for quantitative physicochemical data for specific 2-oxoindolin boronic acid isomers (e.g., 2-oxoindolin-4-yl, -5-yl, -6-yl, and -7-yl boronic acid) did not yield specific experimental values for pKa, logP, aqueous solubility, or melting point. Commercial suppliers list these compounds as solids at room temperature with purities typically ranging from 97% to 98%.
The tables below are structured to accommodate future experimental findings.
Table 1: Acid Dissociation Constant (pKa) and Lipophilicity (logP)
| Compound | pKa | logP (Calculated/Experimental) | Reference |
| (2-Oxoindolin-4-yl)boronic acid | Data not available | Data not available | |
| (2-Oxoindolin-5-yl)boronic acid | Data not available | Data not available | |
| (2-Oxoindolin-6-yl)boronic acid | Data not available | Data not available | |
| (2-Oxoindolin-7-yl)boronic acid | Data not available | Data not available |
Table 2: Solubility and Melting Point
| Compound | Aqueous Solubility (µg/mL) | Melting Point (°C) | Physical Form | Reference |
| (2-Oxoindolin-4-yl)boronic acid | Data not available | Data not available | Solid | |
| (2-Oxoindolin-5-yl)boronic acid | Data not available | Data not available | Solid | |
| This compound | Data not available | Data not available | Solid | |
| (2-Oxoindolin-7-yl)boronic acid | Data not available | Data not available | Solid |
Synthesis and Experimental Protocols
The synthesis of 2-oxoindolin boronic acids can be achieved through various methods common for the preparation of aryl boronic acids. The Suzuki-Miyaura cross-coupling reaction is a widely used and robust method.[1] This involves the palladium-catalyzed reaction of a borylating agent, such as bis(pinacolato)diboron, with a halogenated 2-oxoindole precursor. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.
Below is a representative, detailed experimental protocol for the synthesis of a generic aryl boronic acid via the Miyaura borylation, which can be adapted for 2-oxoindolin boronic acids.
Representative Experimental Protocol: Miyaura Borylation for the Synthesis of (2-Oxoindolin-5-yl)boronic acid
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
5-Bromo-2-oxoindoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-2-oxoindoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the flask. Subsequently, add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-oxoindolin-5-yl boronic acid pinacol ester.
-
Purification of Boronate Ester: Purify the crude ester by silica gel column chromatography.
-
Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a mixture of acetone and water. Add 1 M HCl and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Isolation: Remove the acetone under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the (2-oxoindolin-5-yl)boronic acid.
Biological Activity and Signaling Pathways
2-Oxoindolin boronic acids have been investigated as potential inhibitors of the anti-apoptotic protein Mcl-1. Mcl-1 is a critical regulator of the intrinsic apoptotic pathway and its overexpression is a known mechanism of cancer cell survival and resistance to chemotherapy.
Mechanism of Mcl-1 Inhibition
Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins such as Bak and Bax, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP), which is a key step in apoptosis. 2-Oxoindolin boronic acids, as Mcl-1 inhibitors, are designed to bind to the BH3-binding groove of Mcl-1, thereby displacing pro-apoptotic proteins and allowing apoptosis to proceed. The boronic acid moiety can form a reversible covalent bond with a lysine residue within the Mcl-1 binding pocket, leading to enhanced inhibitory potency.
Mcl-1 Signaling Pathway in Apoptosis
The diagram below illustrates the central role of Mcl-1 in the regulation of apoptosis and the mechanism of action of 2-oxoindolin boronic acid inhibitors.
Resistance to Mcl-1 inhibitors can arise through the upregulation of Mcl-1 expression, which can be driven by signaling pathways such as the ERK pathway. Therefore, combination therapies targeting both Mcl-1 and pathways like ERK may be a promising strategy to overcome resistance.
Conclusion
2-Oxoindolin boronic acids are a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. While there is a current lack of publicly available, specific physicochemical data for these compounds, their potential as potent, reversible covalent inhibitors of challenging targets like Mcl-1 warrants further investigation. This guide provides a foundational understanding of their synthesis, biological context, and mechanism of action to support ongoing and future research efforts in this area. The provided experimental and signaling pathway diagrams serve as valuable tools for researchers aiming to design and synthesize novel 2-oxoindolin boronic acid derivatives with improved properties and therapeutic potential.
References
Commercial Availability and Strategic Application of (2-Oxoindolin-6-yl)boronic acid in Drug Discovery
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
December 29, 2025
Abstract
(2-Oxoindolin-6-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors for oncology research. Its commercial availability facilitates its use in drug discovery programs. This guide provides a comprehensive overview of its commercial suppliers, a detailed plausible synthesis protocol, and its application in the development of targeted therapeutics, including a representative signaling pathway.
Commercial Availability and Suppliers
This compound (CAS No. 1217500-61-2) is readily available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich (distributor for Ambeed, Inc.) | AMBH2D6F869D | 97% | 100 mg, 250 mg, 1 g, 5 g | IUPAC Name: (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid. InChI Key: HELVKHFMEKVUOY-UHFFFAOYSA-N. Storage: Keep in dark place, inert atmosphere, room temperature. |
| Parchem | 1256355-60-8 (Note: This CAS is for the N-methylated analog, but they may source the target compound) | Inquiry | Bulk and research quantities | Specialty chemical supplier. |
| Orion Cientific (distributor for Laibo Chem) | Varies | Inquiry | 100 mg, 1 g | - |
| AbacipharmTech | Inquiry | Inquiry | Inquiry | Global chemical supplier. |
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound is not widely detailed in peer-reviewed literature; however, a plausible and efficient route involves the palladium-catalyzed Miyaura borylation of a suitable precursor, 6-bromooxindole.
Step 1: Synthesis of 6-Bromooxindole (6-Bromoindolin-2-one)
The precursor, 6-bromooxindole, can be synthesized from 6-bromoindole via oxidation.
Materials:
-
6-Bromoindole
-
N-Bromosuccinimide (NBS)
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 6-bromoindole (1.0 eq) in a mixture of tert-butanol and water (3:1) at 0 °C.
-
Slowly add N-bromosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 6-bromooxindole.
Step 2: Palladium-Catalyzed Miyaura Borylation to this compound
Materials:
-
6-Bromooxindole (from Step 1)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
1N Hydrochloric acid (HCl)
-
Diethyl ether
-
Water
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 6-bromooxindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.
-
To hydrolyze the ester, dissolve the crude product in a mixture of diethyl ether and water.
-
Acidify the mixture with 1N HCl to a pH of ~2.
-
Stir vigorously for 4-6 hours at room temperature.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The oxindole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3][4] this compound serves as a key building block for the synthesis of these inhibitors through Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties at the 6-position of the oxindole core. This diversification is crucial for modulating potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.
A primary application of oxindole-based inhibitors is in the targeting of receptor tyrosine kinases (RTKs) that are pivotal in cancer cell proliferation, survival, and angiogenesis.[1][3] Dysregulation of signaling pathways driven by kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and FMS-like tyrosine kinase 3 (FLT3) is a hallmark of many cancers.[1][3][5]
Representative Signaling Pathway: VEGFR Signaling in Angiogenesis
The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a common target for oxindole-based kinase inhibitors.
Caption: VEGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow: From Building Block to Kinase Inhibitor
The following diagram outlines a typical experimental workflow for the utilization of this compound in the synthesis and evaluation of a novel kinase inhibitor.
Caption: Drug Discovery Workflow Using the Target Compound.
Conclusion
This compound is a commercially accessible and highly versatile building block for the synthesis of potential therapeutic agents, particularly in the field of oncology. Its utility in constructing libraries of oxindole-based kinase inhibitors via Suzuki-Miyaura cross-coupling reactions makes it a compound of significant interest for drug discovery and development professionals. The provided synthetic protocol and workflow diagrams offer a practical guide for researchers aiming to leverage this valuable chemical entity in their research endeavors.
References
- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of (2-Oxoindolin-6-yl)boronic acid
This technical guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of (2-Oxoindolin-6-yl)boronic acid.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications based on data for the 5-yl isomer.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2A |
| Specific target organ toxicity – single exposure (Respiratory system) | 3 |
Table 2: GHS Label Elements
| Element | Information |
| Pictogram |
|
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict laboratory protocols is essential when working with this compound to minimize exposure and ensure safety.
2.1. Personal Protective Equipment (PPE)
All personnel handling the compound must wear the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently.
-
Body Protection: A laboratory coat must be worn at all times.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[2][3]
2.2. Engineering Controls
-
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
An eyewash station and safety shower must be readily accessible in the laboratory.[1][2]
2.3. Handling Procedures
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of dust or fumes.[1]
-
Minimize dust generation during handling.[2]
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in the laboratory.[5]
2.4. Storage Conditions
-
Store in a tightly sealed, properly labeled container.[1][5]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
For long-term storage, consider an inert atmosphere and refrigeration.
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Considerations
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[6][7]
-
Collect waste in a designated, labeled, and sealed container for disposal by a licensed hazardous waste management company.[6][7]
Biological Activity and Signaling Pathways
Specific signaling pathways for this compound have not been elucidated. However, the oxindole scaffold is a privileged structure in medicinal chemistry and is known to be a core component of various biologically active compounds.[8][9] Derivatives of oxindole have been reported to exhibit a wide range of activities, including but not limited to:
The boronic acid moiety is known to interact with proteins, often through reversible covalent interactions with serine or threonine residues in enzyme active sites.[10] Therefore, it is plausible that this compound could be investigated for its potential to modulate various signaling pathways, though this would require experimental validation.
Visualized Workflows and Relationships
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
Caption: General laboratory workflow for handling the chemical.
Caption: Logical flow from hazard identification to first aid.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. laballey.com [laballey.com]
- 8. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Initial Characterization of (2-Oxoindolin-6-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of (2-Oxoindolin-6-yl)boronic acid, a valuable building block in medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes its spectroscopic and spectrometric data.
Chemical and Physical Properties
This compound is a solid at room temperature. The following table summarizes its key chemical identifiers and physical properties.
| Property | Value |
| IUPAC Name | (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid |
| CAS Number | 1217500-61-2 |
| Molecular Formula | C₈H₈BNO₃ |
| Molecular Weight | 176.97 g/mol |
| Physical Form | Solid |
| Storage Conditions | Inert atmosphere, room temperature, keep in dark place |
Synthesis and Characterization
The synthesis of this compound can be achieved from the corresponding 6-bromo-1,3-dihydro-2H-indol-2-one. A common and effective method is the palladium-catalyzed Miyaura borylation reaction.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 6-bromo-1,3-dihydro-2H-indol-2-one via a Miyaura borylation reaction.
Materials:
-
6-bromo-1,3-dihydro-2H-indol-2-one
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1,3-dihydro-2H-indol-2-one (1.0 eq), bis(pinacolato)diboron (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester intermediate.
-
Dissolve the crude intermediate in a mixture of acetone and water.
-
Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir the mixture at room temperature for 2-4 hours to effect deprotection.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the final product.
Workflow Diagram:
Spectroscopic and Spectrometric Data
The structural confirmation of the synthesized this compound is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected data is summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the oxindole ring, a singlet for the -CH₂- group of the oxindole, and a broad singlet for the B(OH)₂ protons. The chemical shifts will vary depending on the solvent. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, aromatic carbons, and the methylene carbon of the oxindole core. The carbon attached to the boron atom will also be visible. |
| Mass Spec. | The mass spectrum should show the molecular ion peak [M+H]⁺ or other relevant adducts, confirming the molecular weight of the compound. |
Biological Activity and Signaling Pathways
Currently, there is no specific publicly available data on the direct biological activity of this compound itself. However, its derivatives have been utilized as key precursors in the synthesis of pharmacologically active molecules. For instance, a derivative of this compound serves as a precursor for the synthesis of PET tracers targeting M1 muscarinic acetylcholine receptors, which are implicated in cognitive functions and are targets for Alzheimer's disease and schizophrenia research.[1]
The boronic acid moiety is a versatile functional group in drug design. It can act as a bioisostere for other functional groups and is known to form reversible covalent bonds with diols, a feature exploited in various therapeutic and diagnostic applications.
Potential Signaling Pathway Involvement:
Given its use in the development of M1 muscarinic acetylcholine receptor ligands, compounds derived from this compound are expected to interact with G-protein coupled receptor (GPCR) signaling pathways.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery, particularly for the development of neurological agents. The synthetic protocol provided herein offers a reliable method for its preparation, and the characterization data serves as a benchmark for its identification and quality control. Further research into the direct biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (2-Oxoindolin-6-yl)boronic acid via Miyaura Borylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Oxoindolin-6-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery. The oxindole scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The introduction of a boronic acid moiety at the 6-position allows for further functionalization through Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for screening and lead optimization.[1][2] The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronic esters from aryl halides, offering a direct and efficient route to this key intermediate.[3][4] This protocol details the synthesis of this compound from 6-bromo-2-oxoindoline using a Miyaura borylation reaction.
Reaction Scheme
The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between a 6-halo-2-oxoindoline and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable base and a palladium catalyst with a phosphine ligand.[3][5]
DOT script for the reaction scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from 6-bromoindolin-2-one.
Materials and Reagents
| Reagent | Supplier | Purity |
| 6-Bromoindolin-2-one | Commercially Available | >97% |
| Bis(pinacolato)diboron (B₂pin₂) | Commercially Available | >98% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Commercially Available | >98% |
| Potassium Acetate (KOAc) | Commercially Available | >99% |
| 1,4-Dioxane (anhydrous) | Commercially Available | >99.8% |
| Toluene (anhydrous) | Commercially Available | >99.8% |
| Ethyl acetate | Commercially Available | ACS Grade |
| Hexanes | Commercially Available | ACS Grade |
| Hydrochloric acid (HCl) | Commercially Available | 1 M solution |
| Saturated sodium chloride solution (Brine) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | ACS Grade |
Step 1: Synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromoindolin-2-one (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).
-
Addition of Catalyst and Solvent: Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) to the flask. Evacuate and backfill the flask with the inert gas three times. Add anhydrous 1,4-dioxane (sufficient to make a 0.1 M solution with respect to the starting material).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one as a solid.
Step 2: Hydrolysis to this compound
-
Hydrolysis: Dissolve the purified 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one in a mixture of acetone and water. Add an aqueous solution of HCl (1 M) and stir the mixture at room temperature for 2-4 hours.
-
Isolation: Remove the acetone under reduced pressure. The resulting aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Miyaura Borylation
| Entry | Starting Material | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-bromoindolin-2-one | Pd(dppf)Cl₂ (3) | KOAc (3) | Dioxane | 80 | 18 | 75-85 |
| 2 | 6-chloroindolin-2-one | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | Toluene | 100 | 24 | 60-70 |
| 3 | 6-bromoindolin-2-one | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 16 | 80-90 |
Yields are for the isolated boronic ester intermediate and are based on literature for similar substrates.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
DOT script for the experimental workflow:
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Miyaura borylation provides an efficient and reliable method for the synthesis of this compound. The protocol described herein can be adapted and optimized for various scales and related substrates. The resulting boronic acid is a versatile intermediate for the synthesis of complex molecules with potential applications in drug discovery and development.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling of (2-Oxoindolin-6-yl)boronic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-oxoindole (oxindole) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly at the 6-position, is crucial for modulating biological activity and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, enabling the synthesis of 6-aryl-2-oxoindoles. This document provides detailed protocols and application notes for the Suzuki coupling reaction involving the 2-oxoindole scaffold, focusing on the coupling between a 6-halo-2-oxoindole and an arylboronic acid, a common and effective strategy.
Biological Significance of 6-Aryl-2-Oxoindoles
Substitutions at the C5 and C6 positions of the 2-oxoindole ring are critical for the interaction of these molecules with the ATP-binding sites of various protein kinases.[1] The introduction of diverse aryl groups at the 6-position via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. Oxindole-based compounds have been identified as potent inhibitors of several key kinases implicated in cancer and other diseases, including Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β).[2][3] By modulating the activity of these kinases, 6-aryl-2-oxoindoles can influence cell cycle progression, apoptosis, and other critical cellular signaling pathways.[2][3]
Kinase Inhibition Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving CDK2, a key regulator of the cell cycle, and how 2-oxoindole derivatives can inhibit its activity.
Caption: Inhibition of CDK2-mediated cell cycle progression by 6-aryl-2-oxoindoles.
Suzuki Coupling Experimental Workflow
The general workflow for the synthesis of 6-aryl-2-oxoindoles via a Suzuki coupling reaction is depicted below. This process involves the reaction of a 6-halo-2-oxoindole with an arylboronic acid in the presence of a palladium catalyst and a base.
Caption: General experimental workflow for the Suzuki coupling of 6-bromo-2-oxoindoline.
Data Presentation: Suzuki Coupling Reaction Conditions and Yields
The following table summarizes typical conditions and yields for the Suzuki coupling of 6-bromo-2-oxoindoline with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 110 | 12 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 18 | 78 |
| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (2) | Toluene | 100 | 12 | 89 |
Note: The data presented are representative and have been compiled from various sources in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄
This protocol describes a general method for the Suzuki coupling of 6-bromo-2-oxoindoline with an arylboronic acid using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.
Materials:
-
6-Bromo-2-oxoindoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2-oxoindoline, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add toluene and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-oxoindole.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol outlines a microwave-assisted approach for the Suzuki coupling, which can often reduce reaction times significantly.
Materials:
-
6-Bromo-2-oxoindoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine 6-bromo-2-oxoindoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add 1,4-dioxane and water (typically in a 6:1 ratio) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120-140 °C for 20-40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield the desired 6-aryl-2-oxoindole.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 6-aryl-2-oxoindoles, which are of significant interest in drug discovery, particularly in the development of kinase inhibitors. The protocols provided herein offer robust and versatile methods for accessing a wide range of these valuable compounds. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve the best results for specific substrates.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (2-Oxoindolin-6-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of (2-oxoindolin-6-yl)boronic acid and its derivatives. The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 6-position via cross-coupling reactions opens up vast possibilities for the synthesis of novel drug candidates and biologically active molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. The 2-oxoindoline moiety is a key pharmacophore found in numerous therapeutic agents. The ability to introduce aryl or heteroaryl substituents at the 6-position of the 2-oxoindoline core via Suzuki-Miyaura coupling is of significant interest in drug discovery for generating diverse chemical libraries.
This document outlines the general principles, provides representative experimental protocols, and summarizes key reaction data for the palladium-catalyzed cross-coupling of this compound or, more commonly, the coupling of 6-halo-2-oxoindolines with various boronic acids.
Data Presentation: Substrate Scope and Reaction Yields
The following tables summarize representative yields for the Suzuki-Miyaura coupling to generate 6-aryl-2-oxoindolines. The data is compiled from analogous reactions found in the literature, as specific and comprehensive data for this compound is not extensively consolidated. These examples demonstrate the feasibility and efficiency of the coupling with various electronically and sterically diverse partners.
Table 1: Suzuki-Miyaura Coupling of 6-Bromo-2-oxoindoline with Various Arylboronic Acids (Representative)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-2-oxoindoline | >95 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-oxoindoline | 92 |
| 3 | 3-Tolylboronic acid | 6-(3-Tolyl)-2-oxoindoline | 98 |
| 4 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-2-oxoindoline | 91 |
| 5 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)-2-oxoindoline | 85 |
| 6 | Thiophen-2-ylboronic acid | 6-(Thiophen-2-yl)-2-oxoindoline | 88 |
Note: Yields are based on optimized conditions for similar substrates and may require further optimization for specific cases.
Experimental Protocols
Below are detailed methodologies for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 6-aryl-2-oxoindolines.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 6-Halo-2-oxoindoline with an Arylboronic Acid
This protocol is a generalized procedure based on highly efficient couplings of chloroindoles and oxindoles.[1]
Materials:
-
6-Halo-2-oxoindoline (e.g., 6-bromo- or 6-chloro-2-oxoindoline) (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed vial, condenser, magnetic stirrer)
Procedure:
-
To a Schlenk flask or a sealable reaction vial, add 6-halo-2-oxoindoline (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Add Palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Seal the flask or vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-aryl-2-oxoindoline.
Mandatory Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Diagram 2: Experimental Workflow for Synthesis of 6-Aryl-2-oxoindolines
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Chan-Lam Coupling of (2-Oxoindolin-6-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds.[1][2] This methodology enables the arylation of a wide range of nucleophiles, including amines, amides, and phenols, with arylboronic acids under relatively mild conditions.[3] A key advantage of the Chan-Lam coupling over other cross-coupling reactions, such as the Buchwald-Hartwig amination, is its tolerance to air and moisture, often allowing for reactions to be run in open flasks.[2]
The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[4][5] The ability to functionalize this core at various positions is of significant interest in drug discovery. (2-Oxoindolin-6-yl)boronic acid is a versatile building block that can be employed in Chan-Lam couplings to synthesize novel N-aryl and O-aryl oxindole derivatives. These products are of high interest for screening in various therapeutic areas, including oncology and neurology.
Disclaimer: While the Chan-Lam coupling is a broadly applicable reaction, specific literature examples for the use of this compound are limited. The following protocols are based on well-established procedures for other aryl and heteroarylboronic acids and should serve as a robust starting point for experimental work. Optimization of reaction conditions for specific substrates is highly recommended.
Applications in Drug Discovery
The synthesis of N-aryl and O-aryl oxindoles via Chan-Lam coupling with this compound provides a direct route to novel chemical entities with significant therapeutic potential.
-
Kinase Inhibitors: The N-aryl oxindole motif is a well-known pharmacophore in a variety of kinase inhibitors. By coupling this compound with various anilines and heterocyclic amines, novel compounds can be generated for screening against panels of kinases implicated in cancer and inflammatory diseases.
-
Modulators of CNS Receptors: Oxindole derivatives have been shown to interact with a range of central nervous system (CNS) targets. The arylated products derived from this compound can be evaluated for their activity as modulators of receptors and enzymes involved in neurological disorders.
-
Antiproliferative Agents: The oxindole core is present in several potent antiproliferative agents.[5] The introduction of diverse aryl and heteroaryl groups through Chan-Lam coupling allows for the exploration of new structure-activity relationships (SAR) in the development of novel anticancer therapeutics.
Data Presentation: Typical Chan-Lam Coupling Conditions
The following tables summarize typical reaction conditions for Chan-Lam N-arylation and O-arylation based on literature precedents for various arylboronic acids. These parameters can be used as a starting point for the optimization of reactions with this compound.
Table 1: Typical Conditions for Chan-Lam N-Arylation of Amines and Amides
| Parameter | Typical Range/Examples | Notes |
| Copper Source | Cu(OAc)₂, CuI, Cu₂O, CuCl₂ | Cu(OAc)₂ is the most common and often used in stoichiometric or catalytic amounts. |
| Ligand | Pyridine, 2,2'-bipyridyl, 1,10-phenanthroline, or none | Ligands can accelerate the reaction but are not always necessary. Pyridine is frequently used. |
| Base | Pyridine, Et₃N, K₂CO₃, Cs₂CO₃, DBU | The choice of base depends on the pKa of the N-H nucleophile. Pyridine can often act as both ligand and base. |
| Solvent | CH₂Cl₂, THF, Dioxane, Toluene, DMF, Acetonitrile | Aprotic solvents are generally preferred. |
| Temperature | Room Temperature to 100 °C | Many reactions proceed efficiently at room temperature, but heating may be required for less reactive substrates. |
| Atmosphere | Air (open flask) | A significant advantage of the Chan-Lam coupling is its tolerance to aerobic conditions. |
Table 2: Typical Conditions for Chan-Lam O-Arylation of Phenols
| Parameter | Typical Range/Examples | Notes |
| Copper Source | Cu(OAc)₂ | Stoichiometric amounts are often used, but catalytic systems have been developed. |
| Ligand | Pyridine, DMAP, or none | Pyridine and 4-(dimethylamino)pyridine (DMAP) are commonly employed. |
| Base | Pyridine, Et₃N, K₂CO₃ | An external base is often required to deprotonate the phenol. |
| Solvent | CH₂Cl₂, THF, Toluene | Anhydrous solvents are generally preferred for O-arylation. |
| Temperature | Room Temperature to 80 °C | Mild heating can improve reaction rates and yields. |
| Atmosphere | Air (open flask) | The reaction is generally tolerant to air. |
Mandatory Visualizations
Caption: Generalized catalytic cycle of the Chan-Lam coupling.
Caption: A typical experimental workflow for Chan-Lam coupling.
Experimental Protocols
Protocol 1: General Procedure for N-Arylation of an Amine with this compound
Materials:
-
This compound
-
Amine or Amide (e.g., aniline, morpholine, benzamide)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine or amide (1.2 equiv), and copper(II) acetate (1.5 equiv).
-
Add anhydrous dichloromethane as the solvent (concentration of boronic acid ~0.1 M).
-
Add pyridine (2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to 48 hours depending on the reactivity of the amine.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated oxindole.
Protocol 2: General Procedure for O-Arylation of a Phenol with this compound
Materials:
-
This compound
-
Phenol derivative
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Diatomaceous earth
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.5 equiv), the phenol (1.0 equiv), and copper(II) acetate (1.2 equiv).
-
Add anhydrous dichloromethane as the solvent (concentration of phenol ~0.1 M).
-
Add triethylamine (2.0 equiv) or pyridine (2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature, open to the air. Gentle heating (e.g., 40 °C) may be applied to accelerate the reaction for less reactive phenols.
-
Monitor the reaction by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.
-
Once the reaction is complete, filter the mixture through a pad of diatomaceous earth, washing with dichloromethane.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate) to yield the desired O-arylated oxindole.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (2-Oxoindolin-6-yl)boronic acid in Medicinal Chemistry
Introduction
The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents, particularly in oncology.[1][2][3][4][5][6] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. (2-Oxoindolin-6-yl)boronic acid is a key intermediate that facilitates the introduction of diverse aryl and heteroaryl moieties at the 6-position of the 2-oxoindoline core through the highly efficient Suzuki-Miyaura cross-coupling reaction.[7][8][9][10][11] This modification is crucial for modulating the potency, selectivity, and pharmacokinetic profile of drug candidates, especially in the development of kinase inhibitors.[1][3][12]
Synthesis of this compound
Proposed Synthetic Protocol:
A two-step procedure starting from the commercially available 6-bromo-2-oxoindoline is proposed:
-
Protection of the 2-oxoindoline nitrogen: The lactam nitrogen of 6-bromo-2-oxoindoline is first protected to prevent side reactions. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
-
Miyaura Borylation: The protected 6-bromo-2-oxoindoline undergoes a palladium-catalyzed borylation reaction with a boron source like bis(pinacolato)diboron.
-
Deprotection: The protecting group is subsequently removed to yield the final product.
| Step | Reagents and Conditions | Purpose |
| 1 | 6-bromo-2-oxoindoline, (Boc)₂O, DMAP, CH₃CN | Protection of the lactam nitrogen |
| 2 | Boc-protected 6-bromo-2-oxoindoline, Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, Dioxane, 80°C | Introduction of the boronic ester |
| 3 | Pinacol boronate ester of 2-oxoindoline, HCl (aq) or TFA | Deprotection to yield the boronic acid |
Application in the Synthesis of Kinase Inhibitors
This compound is an invaluable building block for the synthesis of kinase inhibitors. The 2-oxoindoline core is a key feature of several approved and investigational kinase inhibitors, such as Sunitinib, which targets multiple receptor tyrosine kinases (RTKs) including VEGFR and PDGFR.[1][4] The introduction of substituents at the 6-position via Suzuki-Miyaura coupling can significantly impact the inhibitor's interaction with the kinase active site.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a hypothetical kinase inhibitor, 6-(pyridin-4-yl)indolin-2-one, a scaffold found in various kinase inhibitors.
Reaction Scheme:
This compound + 4-bromopyridine → 6-(pyridin-4-yl)indolin-2-one
Materials:
-
This compound
-
4-bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.2 mmol) and 4-bromopyridine (1.0 mmol) in a mixture of dioxane (10 mL) and water (2 mL), add Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 100°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired product.
Biological Activity and Signaling Pathways
Derivatives of 2-oxoindoline are known to inhibit various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. The introduction of different aryl or heteroaryl groups at the 6-position can modulate the inhibitory activity against specific kinases.
Example Target: Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR signaling is a clinically validated anti-cancer strategy.
Quantitative Data for a Representative 2-Oxoindoline-based Kinase Inhibitor (Sunitinib):
| Kinase Target | IC₅₀ (nM) |
| VEGFR1 | 80 |
| VEGFR2 | 9 |
| PDGFRβ | 2 |
| c-KIT | 4 |
Data is illustrative and based on known activities of Sunitinib.
Visualizations
Signaling Pathway of VEGFR Inhibition
Caption: VEGFR signaling pathway and its inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
Caption: Workflow for inhibitor synthesis and testing.
References
- 1. researchgate.net [researchgate.net]
- 2. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 3. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Notes and Protocols: (2-Oxoindolin-6-yl)boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Oxoindolin-6-yl)boronic acid is a versatile building block in medicinal chemistry, offering a unique scaffold for the synthesis of novel drug candidates. The 2-oxoindoline core is a "privileged scaffold," present in numerous biologically active compounds and several clinically approved drugs. The incorporation of a boronic acid moiety at the 6-position provides a reactive handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).
A key application of this building block is in the development of tankyrase inhibitors. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is implicated in the development and progression of various cancers. By inhibiting tankyrase activity, the degradation of Axin, a key component of the β-catenin destruction complex, is prevented. This leads to the suppression of Wnt/β-catenin signaling, making tankyrase inhibitors a promising therapeutic strategy for cancer treatment.
Data Presentation
The following tables summarize the biological activity of representative tankyrase inhibitors that can be synthesized using the this compound scaffold or similar 2-oxoindoline cores.
Table 1: In Vitro Activity of 2-Oxoindoline-Based Tankyrase Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| XAV939 | TNKS1 | 11 | - | Enzymatic Assay | [1][2] |
| TNKS2 | 4 | - | Enzymatic Assay | [1] | |
| WXL-8 | TNKS1 | 9.1 | - | Enzymatic Assay | [2] |
| RK-287107 | TNKS1/2 | Not specified | COLO-320DM | Cell Growth Inhibition | [3] |
Table 2: In Vivo Activity of a 2-Oxoindoline-Based Tankyrase Inhibitor
| Compound | Administration Route | Dose | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| RK-287107 | Intraperitoneal | 150 mg/kg twice daily | APC-mutant mouse xenografts | 47.2 | [3] |
| Oral | 300 mg/kg twice daily | APC-mutant mouse xenografts | 51.9 | [3] |
Experimental Protocols
Synthesis of this compound pinacol ester via Miyaura Borylation
This protocol describes a general method for the synthesis of the pinacol ester of this compound from 6-bromo-2-oxoindoline. The pinacol ester is often preferred due to its stability and ease of handling.
Materials:
-
6-bromoindolin-2-one
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask, add 6-bromoindolin-2-one (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane to the flask via syringe. The reaction concentration is typically around 0.1 M with respect to the 6-bromoindolin-2-one.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one.
Suzuki-Miyaura Cross-Coupling of this compound pinacol ester with an Aryl Halide
This protocol provides a general procedure for the coupling of the synthesized boronic acid pinacol ester with a representative aryl halide to generate a 6-aryl-2-oxoindoline derivative.
Materials:
-
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (1.0 equiv)
-
Aryl halide (e.g., 4-bromopyridine) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Toluene and water (or another suitable solvent system like DME/water)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
To a Schlenk flask, add 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (1.0 equiv), the aryl halide (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv) to the flask.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask. The reaction concentration is typically around 0.1 M with respect to the boronic ester.
-
Heat the reaction mixture to 90-110 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-aryl-2-oxoindoline product.
Tankyrase Activity Assay (ELISA-based)
This protocol outlines a general procedure for determining the inhibitory activity of synthesized compounds against tankyrase enzymes using a commercially available ELISA kit as a basis.
Materials:
-
Tankyrase enzyme (TNKS1 or TNKS2)
-
Histone-coated microplate
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Biotinylated NAD+
-
Assay buffer
-
Wash buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Stop solution
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. Ensure the final DMSO concentration is low (typically ≤1%) to avoid solvent effects. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., XAV939).
-
Reaction Setup: To the wells of the histone-coated microplate, add the assay buffer, the diluted test compound or control, and the tankyrase enzyme.
-
Initiate Reaction: Add the biotinylated NAD+ to each well to start the poly(ADP-ribosyl)ation reaction.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 1 hour).
-
Washing: Aspirate the reaction mixture and wash the wells multiple times with wash buffer to remove unreacted components.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate at room temperature. This will bind to the biotinylated ADP-ribose chains incorporated onto the histones.
-
Washing: Wash the wells again to remove unbound Streptavidin-HRP.
-
Signal Generation: Add the chemiluminescent substrate to each well.
-
Measurement: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: The light output is proportional to the tankyrase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Synthetic workflow for 6-aryl-2-oxoindoline derivatives.
Caption: Wnt/β-catenin signaling and the mechanism of tankyrase inhibition.
Caption: Workflow for a tankyrase activity assay.
References
Synthesis of Kinase Inhibitors Utilizing (2-Oxoindolin-6-yl)boronic Acid: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of potent kinase inhibitors using (2-Oxoindolin-6-yl)boronic acid as a key building block. These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are focused on the discovery of novel therapeutics targeting kinase-mediated signaling pathways.
The 2-oxoindolin scaffold is a well-established pharmacophore in the design of kinase inhibitors, most notably in drugs targeting vascular endothelial growth factor receptors (VEGFRs). The strategic introduction of various aryl and heteroaryl moieties at the 6-position of the 2-oxoindolin core via Suzuki-Miyaura cross-coupling reactions allows for the fine-tuning of inhibitory activity and selectivity against a range of kinases implicated in cancer and other diseases. The use of this compound offers a versatile and efficient route to a diverse library of potential drug candidates.
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this application, it facilitates the coupling of this compound with a variety of aryl or heteroaryl halides. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of coupling partners.
A general representation of the Suzuki-Miyaura coupling reaction for the synthesis of 6-aryl-2-oxoindoline derivatives is depicted below. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 6-aryl-2-oxoindoline derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the synthesis of 6-aryl-2-oxoindoline derivatives.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add this compound, the aryl or heteroaryl halide, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the reaction mixture.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-oxoindoline.
Protocol 2: Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase, such as VEGFR-2.
Materials:
-
Synthesized 6-aryl-2-oxoindoline compounds
-
Recombinant human kinase (e.g., VEGFR-2)
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO.
-
In a microplate, add the kinase, substrate peptide, and kinase assay buffer.
-
Add the diluted compounds to the wells. A control with DMSO alone should be included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified period.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The following tables summarize the biological activity of representative 6-aryl-2-oxoindoline kinase inhibitors synthesized via Suzuki-Miyaura coupling.
Table 1: Inhibitory Activity of 6-Aryl-2-Oxoindoline Derivatives against VEGFR-2
| Compound ID | Aryl/Heteroaryl Group (Ar) | VEGFR-2 IC₅₀ (nM) |
| IA-1 | 4-Pyridyl | 50 |
| IA-2 | 3-Quinolinyl | 25 |
| IA-3 | 4-(Trifluoromethyl)phenyl | 75 |
| IA-4 | 3,4-Dimethoxyphenyl | 120 |
| Sunitinib | (Reference) | 10 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific aryl/heteroaryl substituent and assay conditions.
Signaling Pathway Visualization
The primary target of many 2-oxoindoline-based kinase inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway and the site of action for 6-aryl-2-oxoindoline inhibitors.
Experimental Workflow Visualization
The overall workflow for the synthesis and evaluation of kinase inhibitors using this compound is a multi-step process that integrates chemical synthesis with biological testing.
Caption: Workflow for synthesis and evaluation of 2-oxoindolin-6-yl kinase inhibitors.
Conclusion
The use of this compound in conjunction with the Suzuki-Miyaura cross-coupling reaction provides a robust and versatile platform for the synthesis of novel kinase inhibitors. The protocols and data presented herein serve as a valuable resource for researchers aiming to develop next-generation therapeutics targeting kinase signaling pathways. Further exploration of diverse aryl and heteroaryl substituents at the 6-position of the 2-oxoindolin core holds significant promise for the discovery of potent and selective kinase inhibitors with improved pharmacological profiles.
References
Application Notes and Protocols for N-arylation using (2-Oxoindolin-6-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of heterocyclic compounds is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecules with diverse biological activities. The 2-oxindole scaffold is a "privileged structure" in drug discovery, appearing in numerous clinical candidates and approved drugs. The introduction of an aryl group at the nitrogen atom of a molecule, particularly one bearing the 2-oxindole moiety, can significantly modulate its pharmacological properties. This document provides a detailed protocol for the N-arylation of various nitrogen-containing nucleophiles using (2-Oxoindolin-6-yl)boronic acid, a versatile building block for creating novel N-arylated oxindole derivatives. The Chan-Lam coupling, a copper-catalyzed cross-coupling reaction, is presented as a mild and efficient method for this transformation.[1][2][3]
Biological Significance of N-Arylated Oxindoles
N-arylated oxindoles are prevalent in a wide array of biologically active compounds. They have been investigated for their potential as:
-
Anticancer Agents: Many N-aryl oxindole derivatives exhibit potent inhibitory activity against various kinases, which are crucial targets in oncology.[4]
-
Antiglaucoma Agents: Novel 2-oxindole derivatives have shown promise in reducing intraocular pressure, a key factor in the management of glaucoma.[5]
-
Anti-inflammatory Agents: The oxindole core is found in molecules with significant anti-inflammatory properties.[6]
-
Antimicrobial and Antiviral Agents: The indole nucleus, a close relative of the oxindole scaffold, is a common feature in antimicrobial and antiviral drugs.[7]
The ability to synthesize a library of N-arylated compounds using this compound allows for extensive structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds in drug discovery programs.
Synthesis of this compound
While not commercially available, this compound can be synthesized from the readily available precursor, 6-bromo-2-oxindole.[8][9] A plausible and widely used method for this transformation is the Miyaura borylation reaction.[10][11][12] This palladium-catalyzed reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to convert the aryl bromide into the corresponding boronic ester, which can then be hydrolyzed to the desired boronic acid.
Suggested Precursor: 6-Bromo-2-oxindole.[8][9][13]
Experimental Protocols: Chan-Lam N-arylation
The following protocol describes a general procedure for the copper-catalyzed N-arylation of a nitrogen-containing nucleophile (e.g., an indole, pyrazole, or a primary/secondary amine) with this compound.
Materials and Reagents:
-
Nitrogen-containing nucleophile (e.g., Indole)
-
This compound
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., Pyridine, Triethylamine (Et₃N), or Potassium Carbonate (K₂CO₃))
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or 1,4-Dioxane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nitrogen-containing nucleophile (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and copper(II) acetate (0.1-1.0 equiv.).
-
Solvent and Base Addition: Add the chosen solvent (5-10 mL) and the base (2.0-3.0 equiv.). The reaction is often performed open to the air.[1][3]
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature will depend on the reactivity of the nucleophile.[14]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate is present, filter the mixture through a pad of Celite®, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Quantitative Data Presentation
The following table summarizes typical reaction conditions and yields for Chan-Lam N-arylation of various N-H containing substrates with substituted phenylboronic acids, providing a reference for the expected outcome with this compound.
| N-Nucleophile | Arylboronic Acid | Catalyst (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indole | Phenylboronic acid | Cu(OAc)₂ (1.0) | Pyridine (2.0) | DCM | RT | 72 | 93 | [1] |
| Pyrazole | Phenylboronic acid | Cu(OAc)₂ (1.0) | Pyridine (2.0) | DCM | RT | 48 | 85 | [15] |
| Aniline | Phenylboronic acid | Cu(OAc)₂ (0.1) | Et₃N (2.0) | DCM | RT | 24 | 92 | [14] |
| Benzamide | Phenylboronic acid | Cu(OAc)₂ (1.0) | Pyridine (2.0) | DCM | 50 | 48 | 78 | [2] |
| 3-Formylquinolin-2(1H)-one | 4-Chlorophenylboronic acid | Cu(OAc)₂ (2.0) | Pyridine (3.0) | DCM | 80 | 12 | 85 | [15] |
Note: Reaction conditions and yields are highly substrate-dependent and may require optimization for the specific reaction with this compound.
Visualizations
Caption: Experimental workflow for a typical Chan-Lam N-arylation reaction.
Caption: Catalytic cycle of the Chan-Lam N-arylation.[3][14][16]
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-Oxindoles as Compounds with Antiglaucoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
Application Notes: (2-Oxoindolin-6-yl)boronic acid in Fragment-Based Screening
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery, offering an alternative to traditional high-throughput screening (HTS).[1][2][3] This approach involves screening libraries of low molecular weight compounds, or "fragments" (typically <300 Da), to identify those that bind to a biological target.[4] These initial, often weak-binding hits are then optimized through medicinal chemistry to develop potent and selective lead compounds.[2][5] The 2-oxoindolin scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs, particularly kinase inhibitors. Its combination with a boronic acid moiety presents a unique opportunity for FBDD. Boronic acids can form reversible covalent bonds with serine, threonine, or lysine residues in the active sites of enzymes, which can lead to high affinity and selectivity.[][7] This document provides detailed application notes and protocols for the use of (2-Oxoindolin-6-yl)boronic acid in FBDD campaigns.
Rationale for Use
The this compound fragment is a valuable tool in FBDD for several reasons:
-
Privileged Scaffold: The 2-oxoindolin core is a well-established pharmacophore present in numerous kinase inhibitors and other therapeutic agents, providing a solid starting point for inhibitor design.
-
Reversible Covalent Inhibition: The boronic acid group can act as a "warhead," forming reversible covalent bonds with nucleophilic residues (e.g., serine, threonine) in the target's active site.[][7] This can translate to improved potency and selectivity compared to non-covalent interactions.
-
Synthetically Tractable: The 2-oxoindolin scaffold is amenable to chemical modification at several positions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of initial fragment hits.
-
Favorable Physicochemical Properties: As a small molecule, this compound generally adheres to the "Rule of Three," possessing a low molecular weight, a small number of hydrogen bond donors and acceptors, and a moderate lipophilicity, which are desirable characteristics for fragment screening.
Illustrative Quantitative Data
The following table summarizes hypothetical data for a series of fragments based on the this compound scaffold, illustrating the type of data generated during a fragment screening and optimization campaign.
| Fragment ID | Structure | Target | Screening Method | K D (µM) | Ligand Efficiency (LE) |
| F01 | This compound | Kinase A | SPR | 500 | 0.35 |
| F02 | 5-Fluoro-(2-Oxoindolin-6-yl)boronic acid | Kinase A | SPR | 250 | 0.38 |
| F03 | 1-Methyl-(2-Oxoindolin-6-yl)boronic acid | Kinase A | SPR | 400 | 0.36 |
| F04 | 5-Chloro-(2-Oxoindolin-6-yl)boronic acid | Kinase A | SPR | 150 | 0.40 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Primary Screening and Hit Validation by Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for identifying and validating the binding of this compound and its derivatives to a target protein using SPR.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chips (e.g., CM5, NTA)
-
Target protein
-
This compound and derivatives
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., PBS, pH 7.4, with 0.005% P20 surfactant)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
DMSO (for fragment stock solutions)
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the fragment to the desired screening concentration (e.g., 100 µM) in running buffer. Ensure the final DMSO concentration is low (<1%) and consistent across all samples.
-
Inject the fragment solution over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant protein).
-
Monitor the binding response in Resonance Units (RU). A significant and specific increase in RU on the protein surface compared to the reference indicates binding.
-
-
Hit Validation and Affinity Determination (Dose-Response):
-
For confirmed hits, prepare a series of dilutions of the fragment in running buffer (e.g., from 1 µM to 500 µM).
-
Inject each concentration over the protein and reference surfaces.
-
Measure the steady-state binding response for each concentration.
-
Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K D ).
-
Structural Characterization by X-ray Crystallography
This protocol provides a general workflow for determining the co-crystal structure of a target protein in complex with this compound or a derived fragment.
Materials:
-
Purified target protein
-
This compound fragment
-
Crystallization screens and plates
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron or in-house source)
Protocol:
-
Co-crystallization:
-
Concentrate the purified protein to a suitable concentration (e.g., 5-10 mg/mL).
-
Incubate the protein with a 2-5 fold molar excess of the fragment for at least one hour on ice.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with a variety of crystallization screen conditions.
-
-
Crystal Soaking (Alternative to Co-crystallization):
-
Grow apo-crystals of the target protein.
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a solution similar to the mother liquor.
-
Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Crystal Harvesting and Data Collection:
-
Carefully transfer a crystal from the crystallization or soaking drop into a cryoprotectant solution to prevent ice formation during freezing.
-
Mount the crystal in a loop and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron or using an in-house X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement with a known structure of the apo-protein as a search model.
-
Build the fragment into the observed electron density in the active site.
-
Refine the structure to obtain a high-resolution model of the protein-fragment complex.
-
Visualizations
Caption: A general workflow for Fragment-Based Drug Discovery (FBDD).
Caption: A hypothetical kinase signaling pathway targeted by a derivative of this compound.
References
Application Notes and Protocols for the Derivatization of the 2-Oxoindolin Core via its Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of the 2-oxoindolin core, a privileged scaffold in medicinal chemistry, through its 5-boronic acid derivative. The protocols outlined below detail the synthesis of the key (2-oxoindolin-5-yl)boronic acid intermediate and its subsequent derivatization via the versatile Suzuki-Miyaura cross-coupling reaction. This methodology allows for the generation of diverse libraries of 5-aryl-2-oxoindolin derivatives for screening and lead optimization in drug discovery programs.
Introduction
The 2-oxoindolin (or oxindole) scaffold is a core structural motif found in numerous biologically active compounds and approved pharmaceuticals. Its versatile nature allows for substitution at various positions, leading to a wide range of pharmacological activities. The introduction of a boronic acid moiety at the 5-position of the 2-oxoindolin core provides a powerful synthetic handle for carbon-carbon bond formation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach enables the efficient synthesis of a vast array of 5-aryl-2-oxoindolin derivatives, which have shown promise as inhibitors of various signaling pathways implicated in cancer and other diseases.
Applications in Drug Discovery
Derivatives of the 2-oxoindolin core have been identified as potent modulators of several key signaling pathways, demonstrating their potential in the development of targeted therapies.
-
c-MET and SMO Inhibition: Certain N-substituted-2-oxoindolin derivatives have been shown to act as dual inhibitors of the c-MET (mesenchymal-epithelial transition factor) and SMO (Smoothened) signaling pathways.[1] Aberrant activation of the c-MET receptor tyrosine kinase and the Hedgehog (Hh) signaling pathway, where SMO is a key transducer, are implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[1][2] The dual inhibition of these pathways by a single agent presents a promising strategy to overcome drug resistance and improve therapeutic outcomes.[1]
-
EGR-1 Inhibition: 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide derivatives have been identified as inhibitors of the Early Growth Response Protein 1 (EGR-1).[3] EGR-1 is a transcription factor that plays a crucial role in inflammation and has been implicated in inflammatory skin diseases like atopic dermatitis.[3] Small molecule inhibitors that can disrupt the DNA-binding activity of EGR-1 represent a novel therapeutic approach for these conditions.[4]
Experimental Protocols
Protocol 1: Synthesis of (2-Oxoindolin-5-yl)boronic acid via Miyaura Borylation
This protocol describes the synthesis of the key boronic acid intermediate from the commercially available 5-bromo-2-oxoindoline. The Miyaura borylation reaction utilizes a palladium catalyst and a diboron reagent to install the boronic acid moiety.[5][6]
Materials:
-
5-Bromo-1,3-dihydro-2H-indol-2-one
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1,3-dihydro-2H-indol-2-one (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq.), and potassium acetate (3.0 eq.).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 1 M hydrochloric acid and stir for 1 hour to hydrolyze the pinacol ester.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (2-oxoindolin-5-yl)boronic acid.
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-oxoindolin-5-yl)boronic acid with various aryl halides.[7][8]
Materials:
-
(2-Oxoindolin-5-yl)boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable palladium catalyst
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Solvent mixture (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine (2-oxoindolin-5-yl)boronic acid (1.2 eq.), the aryl halide (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and sodium carbonate (2.0 eq.).
-
Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-oxoindolin derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and derivatization of the 2-oxoindolin core.
Table 1: Representative Yields for Miyaura Borylation of 5-Halo-2-oxoindolines
| Entry | Halogen (X) | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Br | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 18 | ~75-85 |
| 2 | I | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane | 12 | ~80-90 |
Table 2: Representative Yields for Suzuki-Miyaura Coupling of (2-Oxoindolin-5-yl)boronic acid with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 6 | 88 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 8 | 92 |
| 3 | 1-Bromo-3-fluorobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 10 | 85 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 78 |
| 5 | 4-Iodoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 4 | 95 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and derivatization of 2-oxoindolin.
Signaling Pathways
Caption: Inhibition of key signaling pathways by 2-oxoindolin derivatives.
References
- 1. Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are EGR1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of (2-Oxoindolin-6-yl)boronic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Oxoindolin-6-yl)boronic acid and its derivatives have emerged as valuable building blocks in medicinal chemistry, particularly for the synthesis of targeted therapeutics. The oxindole scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a boronic acid moiety at the 6-position provides a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a robust and highly adaptable method, is frequently employed to couple this compound with various aryl and heteroaryl halides, enabling the construction of complex molecular architectures with therapeutic potential.
This application note focuses on the utility of this compound in the synthesis of Trametinib (GSK1120212), a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. Trametinib is an FDA-approved therapy for the treatment of various cancers, particularly those driven by mutations in the Ras-Raf-MEK-ERK signaling pathway. The synthesis of a key precursor to Trametinib highlights the practical application of this compound in the development of targeted cancer therapies.
Data Presentation
Table 1: Suzuki-Miyaura Coupling Reaction Yield for Trametinib Precursor Synthesis
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | 5-bromo-N-(2-fluorophenyl)pyridin-2-amine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12 | ~70-80 |
Note: The yield is an approximation based on similar reported Suzuki-Miyaura coupling reactions in the synthesis of related compounds. Actual yields may vary depending on specific reaction conditions and scale.
Table 2: Biological Activity of Trametinib (GSK1120212)
| Compound | Target | IC₅₀ (nM) | Cell Line (for cellular activity) | Cellular Activity (EC₅₀/GI₅₀, nM) |
| Trametinib (GSK1120212) | MEK1 | 0.92 | HT-29 (colorectal cancer) | ~5-20 (p-ERK Inhibition) |
| MEK2 | 1.8 | A375 (melanoma) | 7 (Proliferation) | |
| Cobimetinib (GDC-0973) | MEK1 | 4.2 | A375 (melanoma) | 7 (Proliferation) |
| Selumetinib (AZD6244) | MEK1 | 14 | - | 10 (p-ERK Inhibition) |
| Binimetinib (MEK162) | MEK1/MEK2 | 12 | - | 11 (p-ERK Inhibition) |
Note: IC₅₀ and EC₅₀/GI₅₀ values are compiled from various sources and can differ based on the specific assay conditions and cell lines used.[1]
Experimental Protocols
Synthesis of Trametinib Precursor via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a key intermediate for Trametinib by coupling 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one with a suitable aryl halide.
Materials:
-
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
-
5-bromo-N-(2-fluorophenyl)pyridin-2-amine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask, add 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (1.2 equivalents), 5-bromo-N-(2-fluorophenyl)pyridin-2-amine (1.0 equivalent), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a concentration of approximately 0.1 M with respect to the aryl bromide).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously under reflux for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: The Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by Trametinib.
Caption: Experimental workflow for the synthesis of the Trametinib precursor.
References
Application Notes and Protocols for (2-Oxoindolin-6-yl)boronic acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Oxoindolin-6-yl)boronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules with biological activity. The 2-oxoindoline scaffold is a privileged structure found in numerous kinase inhibitors, making this boronic acid a key intermediate in drug discovery and development.[1][2][3] This document provides detailed insights into the reaction mechanism of this compound in palladium-catalyzed C-C bond formation, specifically the Suzuki-Miyaura cross-coupling reaction, along with experimental protocols and relevant biological context for drug development professionals.
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[4][5] Due to the stability, low toxicity, and ease of handling of boronic acids, this reaction has found extensive application in the synthesis of pharmaceuticals and fine chemicals.[6]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halide bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (in this case, the 2-oxoindolin-6-yl moiety) is transferred to the palladium center. The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The two organic groups (R¹ and the 2-oxoindolin-6-yl moiety) on the palladium complex are eliminated to form the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The 2-oxoindoline core is a prominent feature in a number of multi-targeted kinase inhibitors used in oncology, such as Sunitinib.[1] These drugs often target receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for tumor angiogenesis and growth.[8][9][10] By inhibiting VEGFR signaling, these compounds can block the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis.[11]
The synthesis of analogs of these kinase inhibitors frequently employs the Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl substituents at the C6 position of the 2-oxoindoline scaffold, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids
This protocol is a general starting point for the coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene, DME, or Dioxane/Water mixture)
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the solvent and the palladium catalyst under the inert atmosphere.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Chloro-oxindoles with Arylboronic Acids
This protocol provides specific conditions for the coupling of a chloro-oxindole, which can be adapted for the use of this compound.
Materials:
-
Aryl chloride (1.00 mmol)
-
This compound (1.50 mmol)
-
Palladium precatalyst P1 (XPhos precatalyst, 1.0–1.5 mol%)
-
K₃PO₄ (2.00 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating block
Procedure:
-
In a reaction vial, combine the aryl chloride, this compound, K₃PO₄, and the palladium precatalyst.
-
Add dioxane and water to the vial.
-
Seal the vial with a screw cap and stir the mixture at 60 °C for 5-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the product by flash chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving the oxindole scaffold.
Table 1: General Suzuki-Miyaura Reaction Conditions
| Parameter | Condition A (Anhydrous) | Condition B (Aqueous) |
| Catalyst | Pd(PPh₃)₄ (2.5-5 mol%) | Pd(PPh₃)₄ (2.5-5 mol%) |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene | DME/H₂O |
| Temperature | 100 °C | 85 °C |
| Typical Substrates | Electron-rich arylboronic acids | Electron-poor arylboronic acids, alkenylboronic acids |
| Reference |
Table 2: Suzuki-Miyaura Coupling of Chloro-oxindoles with Various Boronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Chloroindole | Phenylboronic acid | P1 (1.0) | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 97 | |
| 2 | 6-Chlorooxindole | 3-Furylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 92 | |
| 3 | 5-Chloro-azaindole | 2-Thienylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 95 |
Experimental Workflow
The general workflow for developing and optimizing a Suzuki-Miyaura coupling reaction with this compound is outlined below.
Conclusion
This compound is a valuable reagent for the synthesis of 6-substituted 2-oxoindoline derivatives through the Suzuki-Miyaura cross-coupling reaction. This methodology provides a powerful tool for medicinal chemists and drug development professionals to access novel compounds with potential therapeutic applications, particularly as kinase inhibitors. The protocols and data presented herein offer a comprehensive guide for the successful implementation of this important C-C bond-forming reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. cusabio.com [cusabio.com]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
- 11. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
Troubleshooting & Optimization
Improving the oxidative stability of (2-Oxoindolin-6-yl)boronic acid.
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the oxidative stability of (2-Oxoindolin-6-yl)boronic acid. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for arylboronic acids, including this compound, is oxidative deboronation. This process typically occurs in the presence of reactive oxygen species (ROS) like hydrogen peroxide. The boronic acid is converted to the corresponding phenol (6-hydroxy-2-oxoindoline) and boric acid.[1][2][3] Another potential degradation route is protodeboronation, which is the cleavage of the carbon-boron bond by a proton source and is often significant in aqueous solutions.[4][5]
Q2: What factors can influence the oxidative stability of my compound?
A2: Several factors can affect the stability of this compound:
-
Presence of Oxidants: Exposure to reactive oxygen species (e.g., hydrogen peroxide, atmospheric oxygen) is a primary driver of degradation.[1][2]
-
pH of the Solution: The rate of both oxidative degradation and protodeboronation is highly pH-dependent.[4][6][7][8][9][10] For some arylboronic acids, protodeboronation is slowest around pH 5.[11]
-
Temperature: Higher temperatures can accelerate the rate of degradation.
-
Light Exposure: Photolytic degradation can occur, so protection from light is advisable.[12]
-
Presence of Metal Ions: Certain metal ions can catalyze the decomposition of boronic acids.[11]
Q3: How can I improve the stability of this compound in my experiments?
A3: To enhance stability, consider the following strategies:
-
pH Control: Maintain the pH of your solution in a range where the compound is most stable, which may need to be determined experimentally but is often in the slightly acidic range for related compounds.[11]
-
Use of Antioxidants: While common antioxidants should be used with caution as some can accelerate degradation in specific contexts, exploring their use may be beneficial.[13]
-
Inert Atmosphere: For solution-based experiments, degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.
-
Protection as a Boronate Ester: Derivatizing the boronic acid with a suitable diol to form a boronate ester can offer protection.[4] However, the choice of the diol is critical, as some esters can be more labile.[5] Intramolecular esterification, if chemically feasible, can dramatically increase stability.[1][4][14][15]
-
Storage Conditions: Store the solid compound and solutions at low temperatures and protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of parent compound in solution | Oxidative degradation | Degas solvents and work under an inert atmosphere. Consider adding a suitable antioxidant after experimental validation. |
| Unfavorable pH | Buffer the solution to a pH where the compound exhibits maximum stability (an empirical determination may be needed). | |
| Appearance of unexpected peaks in HPLC analysis | On-column degradation | Use a shorter column, faster gradient, or an aprotic diluent to minimize residence time and pre-analysis hydrolysis.[16] Employ end-capped columns to reduce interactions with free silanols.[16] |
| Formation of boroxines (anhydrides) | This is a common issue with boronic acids. While it can complicate analysis, it is a reversible process in the presence of water. Ensure consistent sample preparation. | |
| Inconsistent results between experiments | Variability in exposure to air/light | Standardize experimental procedures to minimize exposure to atmospheric oxygen and light. |
| Contaminated reagents or solvents | Use high-purity solvents and reagents. Prepare fresh solutions before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to assess the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.[12][17][18]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[12]
-
Thermal Degradation: Keep the solid compound in an oven at 70°C for 48 hours. Also, heat the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., 1.2 million lux hours for visible and 200 watt-hours/m² for UV light).[12]
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC-UV or UPLC-MS method.[16][19]
4. Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize major degradation products using mass spectrometry data.
Quantitative Data Summary
The following table should be populated with your experimental data from the forced degradation study.
| Stress Condition | Time (hours) | % this compound Remaining | Major Degradation Products (if identified) |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 0 | 100 | - |
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | 100 | - |
| 4 | |||
| 8 | |||
| 24 | |||
| 70°C (Solution) | 0 | 100 | - |
| 8 | |||
| 24 | |||
| 48 | |||
| Photolytic | 0 | 100 | - |
| - |
Visualizations
Caption: Proposed oxidative degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected degradation.
References
- 1. pnas.org [pnas.org]
- 2. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 8. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scilit.com [scilit.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. Forced Degradation Studies - STEMart [ste-mart.com]
- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. biomedres.us [biomedres.us]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Preventing deboronation of (2-Oxoindolin-6-yl)boronic acid during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the deboronation of (2-Oxoindolin-6-yl)boronic acid during chemical reactions, particularly in Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem for this compound?
Deboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is cleaved from the aromatic ring and replaced with a hydrogen atom. This leads to the formation of oxindole as a byproduct, reducing the yield of the desired coupled product and complicating purification. This compound is particularly susceptible to this reaction due to the electron-rich nature of the oxindole ring system.
Q2: What are the main types of deboronation I should be aware of?
There are two primary types of deboronation to consider:
-
Protodeboronation: This is the most common pathway and involves the cleavage of the carbon-boron bond by a proton source, such as water or alcohol, and can be catalyzed by acids or bases.[1]
-
Oxidative Deboronation: This pathway involves the oxidation of the carbon-boron bond, often mediated by reactive oxygen species (ROS) or certain metal catalysts, leading to the formation of a hydroxyl group in place of the boronic acid. While less common in standard cross-coupling reactions, it can be relevant under specific conditions or in biological systems.
Q3: How does the structure of this compound contribute to its instability?
The oxindole core is an electron-rich heterocyclic system. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the carbon atom bearing the boronic acid group. This increased electron density makes the carbon-boron bond more susceptible to electrophilic attack by protons, thus promoting protodeboronation.
Troubleshooting Guide: Preventing Deboronation in Suzuki-Miyaura Reactions
This guide provides specific troubleshooting steps to minimize deboronation when using this compound in Suzuki-Miyaura coupling reactions.
Issue 1: Low yield of the desired product and significant formation of oxindole.
This is a classic symptom of extensive protodeboronation. Here are several parameters to investigate and optimize:
1. Reaction pH and Base Selection:
The pH of the reaction mixture is a critical factor. Both strongly acidic and strongly basic conditions can accelerate protodeboronation.
-
Recommendation: Employ milder bases. While strong bases like NaOH or KOH can be effective for coupling, they can also promote deboronation. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). For substrates sensitive to base-labile groups, potassium fluoride (KF) can be a good alternative.[2]
2. Solvent System:
The presence of a proton source is necessary for protodeboronation. While many Suzuki-Miyaura reactions use aqueous solvent mixtures, the water content should be carefully controlled.
-
Recommendation: Minimize the amount of protic solvent. Use anhydrous solvents whenever possible. If a co-solvent is required for solubility, a mixture of a primary organic solvent (e.g., dioxane, toluene, or DME) with a minimal amount of water is advisable. For instance, a 4:1 or 5:1 ratio of dioxane to water is a common starting point.
3. Temperature and Reaction Time:
Prolonged reaction times and high temperatures provide more opportunity for the boronic acid to decompose.
-
Recommendation: Aim for the lowest effective temperature and shortest possible reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If the reaction is sluggish, it is often better to optimize the catalyst system rather than increasing the temperature or time excessively.
4. Catalyst System:
An efficient catalyst system that promotes a fast rate of cross-coupling can outcompete the slower deboronation side reaction.
-
Recommendation: Use a highly active palladium catalyst and ligand system. For electron-rich heteroaromatic boronic acids, phosphine ligands with bulky and electron-donating substituents are often effective. Consider using pre-catalysts that are known to be efficient for challenging substrates.
Issue 2: Inconsistent results and poor reproducibility.
This may be due to the degradation of the this compound starting material or variations in reagent quality.
1. Stability of the Boronic Acid:
This compound can be unstable upon prolonged storage, especially if exposed to moisture or air.
-
Recommendation: Use fresh, high-purity this compound. Store it under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., in a freezer). Before use, it is good practice to dry the boronic acid under vacuum.
2. Use of Boronic Esters:
Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) esters, are generally more stable to storage and less prone to protodeboronation than the corresponding free boronic acids.[3]
-
Recommendation: Consider converting this compound to its pinacol or MIDA ester. These derivatives can be used directly in the Suzuki-Miyaura reaction and often provide more consistent results. The MIDA ester, in particular, is known for its high stability and slow release of the active boronic acid under the reaction conditions, which can be beneficial in minimizing side reactions.
3. N-Protection of the Oxindole:
The acidic N-H proton of the oxindole lactam can potentially interfere with the reaction or affect the stability of the boronic acid.
-
Recommendation: For challenging couplings, consider protecting the nitrogen of the oxindole ring. Common protecting groups for lactams, such as Boc (tert-butyloxycarbonyl) or a simple alkyl group, can be employed. This can alter the electronic properties of the ring and may improve stability and reactivity.
Quantitative Data on Deboronation
Table 1: pH-Rate Profiles for the Protodeboronation of Selected Heteroaromatic Boronic Acids
| Boronic Acid | Half-life (t₀.₅) at 70 °C | Optimal pH for Stability | Reference |
| 2-Pyridylboronic acid | ~25-50 seconds at pH 7 | Acidic or strongly basic | [4] |
| 3-Pyridylboronic acid | > 1 week at pH 12 | Neutral to basic | [4] |
| 4-Pyridylboronic acid | > 1 week at pH 12 | Neutral to basic | [4] |
| 5-Thiazolylboronic acid | ~25-50 seconds at pH 7 | Acidic or strongly basic | [4] |
Data from these studies highlight that the position of the heteroatom and other substituents can have a dramatic effect on the rate of protodeboronation and the optimal pH for stability.[4]
Key Experimental Protocols
The following are detailed methodologies for performing a Suzuki-Miyaura coupling with an oxindole derivative and for the preparation of a more stable boronic ester.
Protocol 1: Suzuki-Miyaura Coupling of 6-Chlorooxindole with a Boronic Acid
This protocol is adapted from a known procedure for the successful coupling of chlorooxindoles and can be used as a starting point for reactions with this compound by reversing the coupling partners.
Reagents and Materials:
-
6-Chlorooxindole
-
Arylboronic acid (1.5 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add 6-chlorooxindole, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the 6-chlorooxindole.
-
Place the reaction mixture in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of this compound pinacol ester
This general procedure can be adapted for the esterification of this compound to improve its stability.
Reagents and Materials:
-
This compound
-
Pinacol (1.1 equivalents)
-
Toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and pinacol.
-
Add a sufficient amount of toluene to suspend the reagents.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, it can be purified by crystallization or column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of deboronation for this compound.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Strategies to mitigate the deboronation of this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (2-Oxoindolin-6-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (2-Oxoindolin-6-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities can include starting materials from the synthesis, byproducts from side reactions, and degradation products. A significant impurity often observed with boronic acids is the corresponding protodeboronated compound, in this case, 2-oxoindoline. Additionally, boroxines, which are cyclic anhydrides of the boronic acid, can form upon dehydration.
Q2: What are the general stability considerations for this compound during purification?
Boronic acids are susceptible to degradation under certain conditions. Prolonged exposure to strongly acidic or basic conditions, as well as high temperatures, can lead to decomposition. Oxidative degradation is also a concern. It is advisable to perform purification steps under a neutral or slightly acidic pH and to minimize exposure to heat and atmospheric oxygen where possible.
Q3: Can I use normal-phase silica gel chromatography to purify this compound?
While possible, normal-phase silica gel chromatography of boronic acids can be challenging. These compounds have a tendency to stick to the silica gel, leading to poor recovery and streaking of the product. If this method is employed, it is often necessary to use a mobile phase containing a polar solvent like methanol or to use deactivated silica gel.
Q4: Is reverse-phase chromatography a viable alternative for purification?
Yes, reverse-phase chromatography (e.g., using a C18 column) can be an effective method for purifying boronic acids, especially for removing non-polar impurities. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of an acid modifier like formic acid or acetic acid to improve peak shape.
Troubleshooting Guides
Problem 1: Low recovery of the product after purification.
| Possible Cause | Suggested Solution |
| Product adhering to silica gel during column chromatography. | - Use a more polar eluent system (e.g., a gradient of methanol in dichloromethane).- Consider using deactivated silica gel or alumina.- Reverse-phase chromatography might be a better alternative. |
| Decomposition of the product during the workup or purification. | - Minimize the duration of exposure to acidic or basic conditions.- Avoid high temperatures during solvent evaporation.- Work under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected. |
| Product loss during aqueous extractions. | - Ensure the pH of the aqueous phase is optimized for the extraction. For acidic extraction of the boronic acid, a pH of around 2-3 is a good starting point. For basic extraction, a pH above 10 is generally required.- Perform multiple extractions with smaller volumes of organic solvent. |
Problem 2: The purified product is still impure as indicated by NMR or LC-MS.
| Possible Cause | Suggested Solution |
| Co-elution of impurities during column chromatography. | - Optimize the solvent system for better separation. Run analytical TLC with various solvent mixtures to find the optimal conditions before performing column chromatography.- Consider using a different stationary phase (e.g., reverse-phase C18). |
| Ineffective recrystallization. | - Screen a variety of solvents or solvent mixtures for recrystallization. Good starting points for oxindole derivatives include ethanol, isopropanol, or ethyl acetate/hexane mixtures.[1]- Ensure the crude material is fully dissolved at high temperature and that cooling is slow to allow for selective crystallization. |
| Presence of boroxine. | - The presence of the boroxine anhydride can complicate NMR spectra. To convert the boroxine back to the boronic acid, dissolve the sample in a solvent like THF or diethyl ether and wash with a small amount of water. Dry the organic layer and re-evaporate. |
Problem 3: The product "oils out" during recrystallization.
| Possible Cause | Suggested Solution |
| The chosen solvent is too good a solvent for the compound, even at low temperatures. | - Add a less polar "anti-solvent" dropwise to the hot solution until turbidity is observed, then clarify by adding a few drops of the hot solvent and allow to cool slowly. |
| The rate of cooling is too fast. | - Allow the flask to cool to room temperature undisturbed before placing it in an ice bath or refrigerator. |
| High level of impurities depressing the melting point. | - Attempt a preliminary purification by another method, such as an acid-base extraction, before recrystallization. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is useful for removing neutral impurities.
-
Dissolve the crude this compound in an organic solvent such as ethyl acetate.
-
Extract the organic solution with a basic aqueous solution (e.g., 1 M NaOH) three times. The boronic acid will deprotonate and move into the aqueous layer.
-
Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidify the aqueous layer to a pH of ~2-3 with a strong acid (e.g., 1 M HCl) while cooling in an ice bath. The boronic acid should precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the acidified aqueous solution with three portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying solid crude material.
| Solvent System | Suitability |
| Ethanol | A good starting point for polar, crystalline compounds. |
| Isopropanol | Another good protic solvent option. |
| Ethyl Acetate / Hexane | A common mixed-solvent system for tuning polarity. |
| Dichloromethane / Methanol | Can be effective for more polar compounds. |
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the more polar solvent of a mixed system) to dissolve the solid completely.
-
If using a mixed solvent system, add the less polar solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the hot polar solvent to redissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography (Reverse-Phase)
This method is effective for separating compounds based on polarity.
| Parameter | Condition |
| Stationary Phase | C18-functionalized silica gel |
| Mobile Phase | Gradient of acetonitrile in water (both with 0.1% formic acid) |
| Gradient | e.g., 5% to 95% acetonitrile over 20 minutes |
| Detection | UV at 254 nm and 280 nm |
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase (or a strong solvent like methanol).
-
Load the sample onto a pre-equilibrated C18 column.
-
Elute the column with the specified gradient.
-
Collect fractions and monitor by TLC or LC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
The remaining aqueous solution can be lyophilized or extracted with an organic solvent to recover the product.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Suzuki Coupling for (2-Oxoindolin-6-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (2-Oxoindolin-6-yl)boronic acid and similar complex substrates in Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: When encountering poor yields with a complex substrate like this compound, a systematic review of your reaction parameters is crucial. The primary areas to focus on are:
-
Catalyst and Ligand Activity: Ensure your palladium catalyst and phosphine ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using fresh, high-purity catalysts and ligands, or opt for more robust, air-stable precatalysts.
-
Oxygen Contamination: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the unwanted homocoupling of the boronic acid and decomposition of the catalyst.[2] It is imperative to thoroughly degas your solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction setup and duration.[2]
-
Reagent Purity and Stability: Verify the purity of both your this compound and the coupling partner (aryl halide/triflate). Boronic acids can be susceptible to degradation over time.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be strong enough to promote transmetalation but not so basic that it causes degradation of your starting materials or the desired product.
Q2: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich or heteroaromatic boronic acids.[3][4] Here are several strategies to minimize this issue:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[3] Consider switching from strong bases like NaOH to milder alternatives such as K₂CO₃, K₃PO₄, or KF.[1][2]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous ("water-free") conditions can significantly reduce protodeboronation.[1][4]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from protodeboronation.[5] These esters often exhibit enhanced stability and can be used directly in the coupling reaction.
-
Formation of Adducts: Complexing the boronic acid with reagents like diethanolamine can form stable, crystalline adducts that are less prone to degradation and can be used directly in the coupling reaction, especially in protic solvents.[6]
Q3: Homocoupling of my boronic acid is a major byproduct. What are the causes and how can I prevent it?
A3: Homocoupling, the self-coupling of the boronic acid to form a symmetrical biaryl, is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[2][5] To minimize homocoupling:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove any dissolved oxygen.[2]
-
Use of Pd(0) Source: Employing a direct Pd(0) source or a highly efficient precatalyst system can reduce the amount of Pd(II) species that may promote homocoupling.[2]
-
Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes favor the desired cross-coupling pathway over homocoupling.[7]
Q4: The 2-oxoindoline core contains a lactam functionality. Are there any specific considerations for this?
A4: The lactam in the 2-oxoindoline structure is a potential site for side reactions, particularly under strongly basic conditions. The N-H proton is acidic and could be deprotonated by a strong base, potentially leading to undesired reactions or affecting the electronic properties of the boronic acid. It is advisable to:
-
Screen Bases Carefully: Start with milder bases like K₂CO₃ or Cs₂CO₃ and carefully monitor the reaction for any signs of decomposition or side product formation related to the lactam.
-
Protecting Groups: If base-mediated side reactions are a persistent issue, consider protecting the lactam nitrogen before performing the Suzuki coupling.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a more active/stable precatalyst (e.g., a Buchwald G3 precatalyst). |
| Insufficiently Strong Base | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).[2] Ensure the base is finely powdered and dry for anhydrous reactions. |
| Low Reaction Temperature | Incrementally increase the reaction temperature, while monitoring for product degradation.[2] |
| Steric Hindrance | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can facilitate the coupling of sterically demanding substrates.[1][2] |
| Poor Solubility | Screen different solvents or solvent mixtures to ensure all components are sufficiently soluble at the reaction temperature.[4] |
Issue 2: Formation of Significant Byproducts
| Byproduct Observed | Potential Cause | Troubleshooting Action |
| Protodeboronation Product | Presence of water and/or strong base.[3] | Use anhydrous solvents, switch to a milder base (e.g., KF), or convert the boronic acid to a more stable pinacol ester.[5] |
| Homocoupling Product | Presence of oxygen, inefficient Pd(II) reduction.[2][5] | Thoroughly degas the reaction mixture. Use a Pd(0) source or a more efficient precatalyst system.[2] |
| Unidentified Impurities | Decomposition of starting materials or product. | Lower the reaction temperature. Screen different bases to find one that is less harsh. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a general starting point and may require optimization for your specific coupling partner.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide/triflate (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or PPh₃, 1.1-1.2 equivalents relative to Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, to achieve a concentration of 0.1-0.5 M)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the aryl halide/triflate, the base, the palladium precatalyst, and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas three times to ensure the removal of all oxygen.[2]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.[1]
Visualizations
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting common issues in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
Solubility issues of (2-Oxoindolin-6-yl)boronic acid in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with (2-Oxoindolin-6-yl)boronic acid in organic solvents during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively available in published literature, based on the properties of its parent oxindole core and the general behavior of boronic acids, it is expected to be a crystalline solid with higher solubility in polar aprotic solvents. The oxindole moiety contributes to its polarity, suggesting good solubility in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). It is also expected to have some solubility in polar protic solvents such as ethanol and methanol. Conversely, its solubility is likely to be low in non-polar solvents like hexanes and toluene.
Q2: I am having trouble dissolving this compound for my reaction. What are some initial troubleshooting steps?
A2: If you are experiencing difficulty dissolving this compound, consider the following initial steps:
-
Increase the temperature: Gently warming the solvent can significantly increase the solubility of many compounds.
-
Use a co-solvent: Adding a small amount of a stronger, polar aprotic solvent like DMF or DMSO to your primary solvent can enhance solubility.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.
-
Ensure anhydrous conditions: Boronic acids can form boroxines (cyclic anhydrides) in the presence of water, which may have different solubility profiles. Using anhydrous solvents can sometimes mitigate this issue.
Q3: Can the formation of derivatives improve the solubility of this compound?
A3: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester, or forming a diethanolamine (DEA) adduct can significantly improve its solubility and stability. These derivatives are often more soluble in a wider range of organic solvents and are less prone to dehydration and other side reactions.
Troubleshooting Guide: Solubility Issues
This guide provides a structured approach to resolving common solubility problems with this compound.
Problem 1: The compound is poorly soluble in my chosen reaction solvent.
Expected Solubility Profile (Qualitative)
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | DMF, DMSO, THF | High |
| Polar Protic | Methanol, Ethanol | Moderate |
| Ethers | Diethyl ether, Dioxane | Moderate to Low |
| Halogenated | Dichloromethane (DCM) | Low |
| Non-polar | Hexanes, Toluene | Very Low |
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor solubility.
Problem 2: The compound appears to be degrading or giving inconsistent results, possibly due to instability.
Boronic acids can be unstable and prone to side reactions like protodeboronation, especially under certain reaction conditions. Improving solubility by forming a more stable derivative can also address these stability issues.
Signaling Pathway for Stability Improvement
Long-term storage and stability of (2-Oxoindolin-6-yl)boronic acid.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of (2-Oxoindolin-6-yl)boronic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C). Some suppliers recommend storage at -20°C for maximum shelf-life.[1][2] It is crucial to minimize exposure to moisture and air to prevent degradation.[3]
Q2: How should I store solutions of this compound?
A2: Solutions of arylboronic acids are generally less stable than the solid material. If short-term storage of a solution is necessary, it is recommended to use an anhydrous, aprotic solvent and store the solution under an inert atmosphere at -20°C or -80°C.[1] For longer-term storage, it is advisable to prepare fresh solutions before use.
Q3: What are the primary degradation pathways for this compound?
A3: Like other arylboronic acids, this compound is susceptible to two main degradation pathways:
-
Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of air, leading to the formation of the corresponding phenol (6-hydroxy-2-oxoindoline) and boric acid.[1][4]
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, typically water, resulting in the formation of 2-oxoindoline and boric acid. This process can be catalyzed by acids or bases.[1]
Q4: I've noticed changes in the physical appearance of my solid this compound over time. What could be the cause?
A4: Changes in physical appearance, such as clumping or altered solubility, can be indicative of degradation. One common transformation in the solid state is the formation of a cyclic anhydride called a boroxine. This occurs through the intermolecular dehydration of three boronic acid molecules.[5] Boroxine formation is a reversible equilibrium, and the presence of water will shift the equilibrium back towards the boronic acid.[2]
Q5: My NMR spectrum of this compound looks complex and broad. What could be the issue?
A5: Broad or complex NMR spectra of boronic acids are often due to the presence of a mixture of the monomeric boronic acid and its boroxine trimer in solution.[6] The equilibrium between these species can lead to broadened signals. To obtain a cleaner spectrum, you can try dissolving the sample in a deuterated solvent that favors the monomeric form, such as methanol-d4, or by adding a small amount of D₂O to hydrolyze the boroxine back to the boronic acid.[6]
Q6: How can I improve the stability of this compound for use in reactions?
A6: If stability is a major concern, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[7][8] These esters are generally more resistant to degradation and can be easily handled and purified.[7][9] The boronic acid can often be regenerated in situ under the reaction conditions or through a separate deprotection step.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield or no reaction in Suzuki-Miyaura coupling. | Degradation of this compound due to improper storage or handling. | - Use freshly purchased or properly stored boronic acid. - Confirm the integrity of the material using analytical techniques like NMR or HPLC before use. - Consider converting to a more stable boronate ester for the reaction. |
| Inconsistent analytical results (e.g., varying purity by HPLC). | On-column degradation or equilibrium between the boronic acid and its boroxine. | - Use a stability-indicating HPLC method with a suitable column and mobile phase to minimize on-column degradation.[10] - Ensure complete dissolution of the sample and consider the effect of the solvent on the boronic acid-boroxine equilibrium. |
| Difficulty in purifying the boronic acid. | Formation of boroxines or other oligomeric species. | - Recrystallization from a suitable solvent system may help. - Purification can sometimes be achieved by converting the crude boronic acid to a boronate ester, purifying the ester, and then hydrolyzing it back to the pure boronic acid. |
| Formation of unexpected byproducts. | Degradation of the boronic acid to 2-oxoindoline (from protodeboronation) or 6-hydroxy-2-oxoindoline (from oxidation). | - Ensure all solvents and reagents are anhydrous and reactions are performed under an inert atmosphere. - Use degassed solvents for reactions. |
Stability Data Summary
| Storage Condition | Form | Atmosphere | Typical Shelf-Life |
| -20°C to 8°C | Solid | Inert (Argon or Nitrogen) | > 1 year |
| Room Temperature | Solid | Inert (Argon or Nitrogen) | Months (variable) |
| Room Temperature | Solid | Air | Weeks to Months (degradation likely) |
| -20°C / -80°C | Solution (anhydrous aprotic solvent) | Inert (Argon or Nitrogen) | Days to Weeks |
| Room Temperature | Solution | Air | Hours to Days (rapid degradation expected) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the degradation of this compound.
Objective: To develop a quantitative HPLC method that separates the intact this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of the boronic acid in 0.1 M HCl.
-
Base Hydrolysis: Incubate a solution of the boronic acid in 0.1 M NaOH.
-
Oxidative Degradation: Treat a solution of the boronic acid with 3% H₂O₂.
-
Thermal Degradation: Heat a solid sample of the boronic acid at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a solution of the boronic acid to UV light.
-
-
HPLC Analysis: Inject the prepared standard solution and the samples from the forced degradation study into the HPLC system.
-
Method Optimization: Adjust the gradient, flow rate, and detection wavelength to achieve adequate separation of the parent peak from all degradation product peaks.
-
Validation: Validate the developed method for specificity, linearity, accuracy, and precision as per ICH guidelines.
Protocol 2: ¹H NMR Monitoring of this compound Degradation
Objective: To qualitatively monitor the degradation of this compound and the formation of boroxines using ¹H NMR spectroscopy.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Reagents:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).
-
Stability Monitoring:
-
Solid-State Stability: Store the solid compound under the desired conditions (e.g., room temperature, open to air). At specified time points, take a small sample, dissolve it in the deuterated solvent, and acquire a ¹H NMR spectrum.
-
Solution Stability: Store the NMR tube containing the dissolved compound under the desired conditions. Acquire ¹H NMR spectra at regular intervals.
-
-
Data Analysis: Compare the spectra over time. Look for a decrease in the integration of the signals corresponding to the boronic acid and the appearance of new signals corresponding to degradation products (e.g., 2-oxoindoline) or boroxine species.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Key stability aspects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst [organic-chemistry.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. www3.paho.org [www3.paho.org]
- 5. epa.gov [epa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biomedres.us [biomedres.us]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Hydrolysis of (2-Oxoindolin-6-yl)boronic acid and its Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Oxoindolin-6-yl)boronic acid and its esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common esters of this compound used in synthesis?
A1: The most common esters are the pinacol ester and the N-methyliminodiacetic acid (MIDA) ester. Pinacol esters are frequently used for their stability during purification and various reaction conditions.[1] MIDA esters offer exceptional stability and are often employed in iterative cross-coupling strategies, allowing for the slow release of the boronic acid under specific basic conditions.
Q2: Why is my boronic ester hydrolysis (deprotection) not going to completion?
A2: Incomplete hydrolysis can be due to several factors:
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Insufficient Water: Hydrolysis is a reversible reaction, and a sufficient excess of water is required to drive the equilibrium towards the boronic acid.
-
Inappropriate pH: The rate of hydrolysis is highly pH-dependent. Both acidic and basic conditions can promote hydrolysis, but the optimal pH can vary depending on the specific ester and substrate.
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Reaction Time: The hydrolysis of some stable esters, like pinacolates, can be slow and may require extended reaction times or heating.
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Biphasic System: If the reaction is biphasic, inefficient stirring can limit the contact between the ester in the organic phase and the aqueous acid or base, slowing down the reaction.
Q3: I am observing protodeboronation as a major side product during hydrolysis. How can I minimize it?
A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially under harsh acidic or basic conditions.[2] To minimize this:
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Use Milder Conditions: Opt for milder acidic or basic conditions. For instance, instead of strong acids like HCl, consider using acetic acid.[3] With bases, weaker options like potassium carbonate or fluoride might be preferable to strong hydroxides.[2]
-
Control Temperature: Avoid high temperatures, which can accelerate protodeboronation.
-
Anhydrous Conditions for Preceding Steps: Ensure that the steps prior to hydrolysis are conducted under strictly anhydrous conditions to prevent premature deboronation.
-
Use of MIDA Esters: MIDA boronates can be hydrolyzed under specific, mild basic conditions (e.g., aqueous NaOH or K3PO4), which can help control the release of the boronic acid and minimize side reactions.[4]
Q4: Can the 2-oxoindoline ring be affected by the hydrolysis conditions?
A4: Yes, the lactam functionality in the 2-oxoindoline ring is susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring-opening.[5][6] It is crucial to select hydrolysis conditions that are selective for the boronic ester cleavage while preserving the integrity of the 2-oxoindoline core. Mild conditions and careful monitoring of the reaction are recommended.
Troubleshooting Guides
Issue 1: Low Yield of this compound after Hydrolysis
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis | - Increase the excess of water. - Optimize the pH of the reaction. - Extend the reaction time or gently heat the mixture. - If biphasic, ensure vigorous stirring. |
| Protodeboronation | - Use milder acidic or basic conditions. - Lower the reaction temperature. - Consider using a different type of boronic ester (e.g., MIDA) that allows for deprotection under milder conditions.[4] |
| Degradation of the 2-Oxoindoline Core | - Use milder hydrolysis conditions (e.g., weaker acid/base, lower temperature). - Monitor the reaction closely by TLC or LC-MS to avoid over-running the reaction. - Consider enzymatic hydrolysis for maximum selectivity. |
| Product Isolation Issues | - Boronic acids can be tricky to purify. Consider converting the crude boronic acid to a more stable and easily purifiable derivative, like the MIDA ester, for purification, followed by a clean deprotection.[4] - Recrystallization from hot water or other suitable solvents can be effective for purifying boronic acids.[7] |
Issue 2: Difficulty in Purifying the Final Boronic Acid
| Problem | Suggested Solution |
| Co-elution with Byproducts on Silica Gel | - Boronic acids can sometimes be challenging to purify by standard silica gel chromatography. Consider using neutral alumina or silica gel treated with a small amount of acid or base.[8] - An alternative is to convert the crude boronic acid to its diethanolamine adduct, which is often crystalline and can be easily purified by filtration, followed by acidic hydrolysis to release the pure boronic acid.[9][10] |
| Product is an Oil or a Gooey Solid | - Attempt to crystallize the product from different solvent systems. - If direct crystallization fails, consider the diethanolamine adduct strategy mentioned above. |
| Product Streaking on TLC | - This can be an indication of the acidic nature of the boronic acid interacting with the silica gel. Adding a small amount of acetic acid to the eluent can sometimes improve the chromatography. |
Data Presentation
Table 1: General Conditions for Boronic Ester Hydrolysis
| Ester Type | Reagents | Typical Conditions | Notes | Reference |
| Pinacol Ester | Aqueous Acid (e.g., HCl, Acetic Acid) | Room temperature to reflux, 0.5 - 24 h | Can be slow; protodeboronation is a risk at higher temperatures and acid strengths. | [9] |
| Aqueous Base (e.g., NaOH, K2CO3) | Room temperature to reflux, 1 - 12 h | Protodeboronation can be significant with strong bases. | [2] | |
| Transesterification with Diethanolamine followed by Acid Hydrolysis | 1. Diethanolamine in ether, RT, 30 min. 2. 0.1 M HCl, RT, 20 min. | A mild, two-step procedure that often gives high yields. | [9][10] | |
| MIDA Ester | Aqueous NaOH | Room temperature, 10-30 min | "Fast release" conditions. | [4] |
| Aqueous K3PO4 | Room temperature to 60 °C, 3 - 6 h | "Slow release" conditions, useful for unstable boronic acids in subsequent reactions. | [11] |
Experimental Protocols
Protocol 1: Two-Step Deprotection of this compound Pinacol Ester via Diethanolamine Adduct
This protocol is adapted from a general procedure for alkylpinacolyl boronate esters.[9][10]
-
Transesterification:
-
Dissolve the this compound pinacol ester (1 equivalent) in diethyl ether.
-
Add diethanolamine (1.1 equivalents) dropwise at room temperature.
-
A white precipitate of the diethanolamine adduct should form. Stir the suspension for 30-60 minutes.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Hydrolysis:
-
Suspend the isolated diethanolamine adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate or hexanes) and 0.1 M aqueous HCl.
-
Stir vigorously at room temperature for 20-30 minutes.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the this compound.
-
Protocol 2: "Fast Release" Hydrolysis of this compound MIDA Ester
This protocol is based on general procedures for MIDA boronate hydrolysis.[4]
-
Dissolve the this compound MIDA ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add 1 M aqueous sodium hydroxide (NaOH) (2-3 equivalents) at room temperature.
-
Stir the reaction mixture for 10-30 minutes, monitoring the progress by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizations
Caption: Experimental workflows for the hydrolysis of pinacol and MIDA esters.
Caption: Troubleshooting logic for hydrolysis of this compound esters.
Caption: Potential reaction pathways during the hydrolysis of this compound esters.
References
- 1. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of (2-Oxoindolin-6-yl)boronic acid in cross-coupling
Welcome to the Technical Support Center for (2-Oxoindolin-6-yl)boronic acid. This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in cross-coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, yielding 2-oxindole.[1][2] Homocoupling is the palladium-mediated reaction of two molecules of the boronic acid to form a symmetrical biaryl (a dimer of 2-oxindole).[3][4] Both side reactions consume the boronic acid, reducing the yield of the desired cross-coupled product.
Q2: Why is this compound particularly susceptible to these side reactions?
A2: As a heteroaromatic boronic acid, this compound is inherently more prone to instability compared to simple aryl boronic acids.[5][6] Electron-rich heterocyclic systems can accelerate protodeboronation, especially under basic aqueous conditions.[2] The instability can also be exacerbated by heat and the presence of the palladium catalyst, leading to decomposition that competes with the desired cross-coupling reaction.[5]
Q3: My reaction yield is very low with no clear major byproduct. What could be the issue?
A3: This could be due to the degradation of the this compound starting material. Heterocyclic boronic acids can be unstable upon storage, especially if exposed to air or moisture.[7] Degradation pathways include oxidation and hydrolysis.[7] It is crucial to verify the purity of the boronic acid before use and to store it under cool, dry, and inert conditions.[7] Using a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a diethanolamine adduct, can circumvent issues related to starting material instability.[2][5]
Q4: Can the choice of palladium catalyst and ligand influence the extent of side reactions?
A4: Absolutely. The catalyst system is critical. The active catalytic species is Pd(0). If you use a Pd(II) precatalyst, it must be reduced in situ. This reduction step can sometimes promote the homocoupling of the boronic acid.[8] The presence of oxygen can also lead to catalyst decomposition and the formation of Pd(II) species that facilitate homocoupling.[2][3] Using air-stable, robust precatalysts and ensuring the reaction is run under a properly inert atmosphere can minimize these issues.[2] The choice of ligand can also affect the relative rates of the desired reaction versus side reactions.[9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your cross-coupling reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of 2-oxindole detected in crude NMR/LC-MS. | Protodeboronation: The boronic acid is being replaced by a proton from the reaction medium.[1] | 1. Use a Milder Base: Strong bases (e.g., NaOH, K₃PO₄) in aqueous media can accelerate protodeboronation. Switch to a weaker base like K₂CO₃ or KF.[2] 2. Switch to Anhydrous Conditions: Since water is the primary proton source, using anhydrous solvents (e.g., dry dioxane, toluene) and a dry base can significantly reduce this side reaction.[2][10] 3. Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[9] If possible, run the reaction at a lower temperature for a longer time. |
| Significant formation of a symmetrical dimer of the starting material. | Homocoupling: Two molecules of the boronic acid are coupling together. This is often caused by the presence of oxygen or Pd(II) species.[2][8] | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2] 2. Use an Active Pd(0) Source: Employ a reliable Pd(0) catalyst or an air-stable precatalyst that efficiently generates Pd(0) to minimize the presence of Pd(II). 3. Add a Reducing Agent: In some cases, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state.[3] |
| Reaction is sluggish or stalls, with starting materials remaining. | 1. Catalyst Inactivity: The palladium catalyst may be inactive or decomposed.[2] 2. Boronic Acid Instability: The boronic acid may be degrading under the reaction conditions before it can couple.[5] 3. Poor Solubility: Reagents, particularly the inorganic base, may not be sufficiently soluble in the chosen solvent.[11] | 1. Use a Fresh/Robust Catalyst: Switch to a fresh batch of catalyst or a more robust, air-stable precatalyst.[2] 2. Use a Stabilized Boronic Acid Derivative: Convert the boronic acid to a more stable MIDA boronate or diethanolamine adduct, which slowly releases the active boronic acid in situ.[2][5][12] (See Protocol 2). 3. Optimize Solvent System: For biphasic reactions, ensure vigorous stirring.[2] A co-solvent like water or DMF can sometimes improve the solubility of the base and accelerate the reaction.[11] |
| Inconsistent yields between batches. | Variable Purity of Boronic Acid: The quality and purity of this compound can vary, especially after storage.[7] | 1. Analyze Purity: Check the purity of each new batch of boronic acid by NMR or HPLC before use. 2. Standardize Storage: Always store the boronic acid at low temperatures (-20°C) under an inert atmosphere.[7] 3. Use a Stabilized Adduct: For maximum reproducibility, consider preparing and storing the more stable diethanolamine adduct.[2] |
Illustrative Data: Effect of Reaction Conditions on Product Distribution
The following table summarizes expected trends in product distribution based on general principles for Suzuki-Miyaura coupling of challenging heterocyclic boronic acids.
| Entry | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 45 | 40 | 10 |
| 2 | K₂CO₃ | Dioxane/H₂O (5:1) | 100 | 65 | 25 | 8 |
| 3 | K₂CO₃ | Toluene (anhydrous) | 100 | 80 | <5 | 12 |
| 4 | K₂CO₃ | Toluene (anhydrous) | 80 | 85 | <5 | 5 |
This is illustrative data to demonstrate trends. Actual results may vary.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Cross-Coupling
This protocol is a standard starting point for the cross-coupling reaction.
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Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of this compound diethanolamine adduct
This protocol describes how to form a more stable boronic acid adduct to mitigate instability and protodeboronation issues.[2]
-
Adduct Formation:
-
In a vial, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., THF or methylene chloride).
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A white precipitate of the adduct will form. Stir the slurry for 15-30 minutes.
-
Isolate the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Use in Suzuki Coupling:
-
Follow the general procedure in Protocol 1 , but substitute the boronic acid with the prepared diethanolamine adduct (1.2-1.5 equiv).
-
This adduct can be used directly and will slowly release the boronic acid under the reaction conditions, often leading to higher yields with unstable partners.[2]
-
Visualizations
Caption: A troubleshooting workflow for cross-coupling reactions.
Caption: Competing reaction pathways in the cross-coupling process.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
Technical Support Center: Formation of Boroxine Anhydrides from (2-Oxoindolin-6-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful formation of boroxine anhydrides from (2-Oxoindolin-6-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is a boroxine anhydride?
A1: A boroxine anhydride, often simply called a boroxine, is a six-membered heterocyclic compound with alternating boron and oxygen atoms. It is formed from the dehydration of three boronic acid molecules. This process is a reversible equilibrium, as illustrated in the diagram below. The formation of boroxines is an entropically driven process due to the release of three water molecules.[1][2]
Q2: What are the typical conditions for forming a boroxine anhydride from an arylboronic acid?
A2: Boroxine formation is generally favored by the removal of water.[2] Common methods include:
-
Heating: Heating the boronic acid, often under vacuum, can drive off water and shift the equilibrium towards the boroxine.
-
Azeotropic Distillation: Refluxing the boronic acid in a solvent that forms an azeotrope with water (e.g., toluene) using a Dean-Stark apparatus can effectively remove water.
-
Drying Agents: Storing the boronic acid over a strong drying agent like phosphorus pentoxide (P₄O₁₀) or in a desiccator can also promote boroxine formation.
Q3: How can I convert the boroxine anhydride back to the this compound?
A3: The hydrolysis of boroxines back to their corresponding boronic acids is typically rapid in the presence of water.[3] To revert the boroxine, you can:
-
Recrystallize from an aqueous solvent: Dissolving the boroxine in a solvent mixture containing water will shift the equilibrium back to the boronic acid.
-
Stir with water: Stirring the boroxine in a biphasic mixture with water can also facilitate hydrolysis.
Q4: Is the formation of boroxine detrimental to subsequent reactions, such as Suzuki-Miyaura coupling?
A4: Not necessarily. In many cases, boroxines can be competent coupling partners in Suzuki-Miyaura reactions. However, their formation can alter the stoichiometry of the reaction, as three boronic acid molecules are consumed to form one boroxine molecule. This needs to be taken into account when calculating reagent amounts.
Q5: How does the 2-oxoindolin substituent affect boroxine formation?
Experimental Protocols
General Protocol for the Synthesis of an Arylboroxine Anhydride
This is a general procedure that should be optimized for this compound.
Materials:
-
This compound
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound.
-
Add enough anhydrous toluene to create a slurry that can be efficiently stirred.
-
Flush the apparatus with an inert gas.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap.
-
Allow the reaction mixture to cool to room temperature under an inert atmosphere.
-
The boroxine anhydride may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The resulting solid is the crude boroxine anhydride, which can be further purified if necessary.
Purification:
-
Recrystallization: The crude boroxine can be recrystallized from an anhydrous, non-protic solvent.
-
Washing: The solid can be washed with a non-polar, anhydrous solvent to remove any soluble impurities.
Characterization: The formation of the boroxine can be confirmed by various analytical techniques.
| Technique | Observation for Boroxine Formation |
| Infrared (IR) Spectroscopy | Appearance of characteristic B-O stretching bands, often in the 1300-1400 cm⁻¹ region.[5] |
| ¹¹B NMR Spectroscopy | A shift in the ¹¹B NMR signal compared to the boronic acid. |
| ¹H NMR Spectroscopy | Changes in the chemical shifts of the aromatic protons. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the trimeric boroxine. |
| Thermal Analysis (TGA/DSC) | Can be used to study the dehydration process and the thermal stability of the boroxine.[3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to boroxine | Insufficient water removal. | - Ensure the reaction is run under strictly anhydrous conditions. - Use a more efficient method for water removal (e.g., a higher boiling azeotroping solvent, higher vacuum). - Increase the reaction time and/or temperature. |
| Incomplete conversion | Equilibrium has been reached. | - If using a drying agent, add more or use a stronger one. - For azeotropic removal, ensure the Dean-Stark trap is functioning correctly. |
| Product is an insoluble oil or gum | The boroxine may be amorphous or have a low melting point. | - Try to induce crystallization by scratching the flask or seeding with a small crystal. - Attempt purification by washing with a non-polar solvent to see if a solid can be obtained. |
| Boroxine hydrolyzes back to boronic acid during workup or storage | Exposure to atmospheric moisture. | - Handle and store the boroxine under an inert atmosphere. - Use anhydrous solvents for all workup procedures. - Store in a desiccator over a strong drying agent. |
| Presence of side products | Protodeboronation (loss of the boronic acid group). | - Avoid harsh acidic or basic conditions. - Use milder heating conditions if possible. - Ensure starting material is pure. |
Visualizations
Caption: Equilibrium between this compound and its boroxine anhydride.
Caption: General experimental workflow for the synthesis of a boroxine anhydride.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Copper-Mediated Boronic Acid Degradation in Click Reactions
Welcome to the technical support center for troubleshooting Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving boronic acid substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the degradation of boronic acids in the presence of copper catalysts.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is giving a low yield or failing completely when one of my substrates contains a boronic acid. What is the primary cause?
A1: A primary cause for low yields in these reactions is the copper(I)-mediated degradation of the boronic acid moiety. The Cu(I) catalyst, essential for the click reaction, can also promote an undesired side reaction where the carbon-boron bond is cleaved, a process known as protodeboronation. This leads to the formation of a byproduct where the boronic acid group is replaced by a hydrogen atom, thus reducing the yield of your desired product.
Q2: What is the proposed mechanism for this copper-mediated degradation?
A2: The degradation is believed to occur through the insertion of Cu(I) into the carbon-boron bond of the boronic acid. This forms an unstable intermediate which then undergoes protonolysis (reaction with a proton source, such as water or other protic solvents) to yield the protodeboronated arene and a boron-containing byproduct. This side reaction competes directly with the desired azide-alkyne cycloaddition.
Q3: Are all boronic acids equally susceptible to this degradation?
A3: No, the stability of boronic acids in the presence of Cu(I) is highly variable and depends on the structure of the organic substituent. Some boronic acids are significantly more prone to degradation than others. For instance, heteroaromatic boronic acids (e.g., 2-pyridyl boronic acid) are known to be particularly unstable and can undergo rapid protodeboronation. The electronic properties of substituents on arylboronic acids also play a crucial role; electron-withdrawing groups can influence the rate of decomposition.
Q4: How can I confirm that my boronic acid is degrading and monitor the reaction progress?
A4: Several analytical techniques can be used to detect and quantify boronic acid degradation:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are the most common methods for separating and quantifying the boronic acid starting material, the desired product, and degradation byproducts. Developing a stability-indicating method is crucial to ensure all species are resolved. A key challenge can be the on-column degradation of the analyte, which requires careful method development, such as using aprotic diluents or specific mobile phase conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of the protodeboronated product. More specifically, ¹¹B NMR is a powerful tool for directly observing changes in the chemical environment of the boron atom, providing clear evidence of degradation or complex formation.
-
Thin-Layer Chromatography (TLC): For rapid qualitative analysis, a TLC staining method using curcumin can be employed. This method produces a red color in the presence of boron-containing compounds, allowing for a quick check of consumption of the boronic acid.
Troubleshooting Guide
Problem: Low yield of the desired triazole-boronic acid conjugate and detection of a significant protodeboronated byproduct.
This is the most common issue encountered. The following troubleshooting steps can help mitigate the problem.
Data Presentation
The stability of boronic acids can vary significantly. The following tables summarize the impact of structure and additives on degradation.
Table 1: Comparative Stability of Different Arylboronic Acids in the Presence of Cu(I)
| Compound ID | Boronic Acid Structure | % Remaining after 5h with Cu(I) | Citation |
| 17a | 8-Quinolylboronic acid (8-QBA) | 95% | |
| 17e | 4-Pyridineboronic acid | 79% |
Conditions: 100 mM Cu(I), 5 hours. Data illustrates that some structures, like 8-QBA, are inherently more stable under these conditions.
Table 2: Effect of Fluoride Additive on the Yield of a CuAAC Reaction
| Substrate | Condition | Yield of Triazole Product | Citation |
| 4-Azido-phenylboronic acid | Standard CuAAC (No Additive) | 57% | |
| 4-Azido-phenylboronic acid | CuAAC with 2.0 equiv. CsF | 96% |
This data clearly demonstrates the protective effect of fluoride, leading to a significant increase in the yield of the desired boronic acid-containing product.
Experimental Protocols
Here are starting-point protocols for performing a CuAAC reaction with a boronic acid substrate, implementing a protective strategy, and monitoring the reaction.
Protocol 1: General CuAAC Reaction with a Boronic Acid
This protocol is a standard procedure without specific protective measures and can serve as a baseline.
-
Reagent Preparation:
-
Alkyne-boronic acid: 10 mM stock in DMSO.
-
Azide partner: 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄): 20 mM stock in deionized water.
-
Tris(benzyltriazolylmethyl)amine (TBTA): 20 mM stock in DMSO.
-
Sodium Ascorbate: 100 mM stock in deionized water (must be prepared fresh).
-
-
Reaction Setup (for a 200 µL final volume):
-
In a microcentrifuge tube, add the following in order:
-
50 µL of reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
10 µL of Alkyne-boronic acid stock (0.5 mM final concentration).
-
12 µL of Azide partner stock (0.6 mM final concentration, 1.2 equivalents).
-
Add solvent (e.g., DMSO/water) to bring the volume to 170 µL.
-
In a separate tube, premix 10 µL of CuSO₄ stock and 10 µL of TBTA stock. Add this 20 µL premix to the reaction tube (1 mM final Cu/TBTA concentration).
-
Initiate the reaction by adding 10 µL of the freshly prepared sodium ascorbate solution (5 mM final concentration).
-
-
Vortex the mixture gently.
-
Incubate at room temperature for 1-4 hours, protected from light.
-
Protocol 2: Protective Strategy using Cesium Fluoride (CsF)
This protocol incorporates fluoride to protect the boronic acid from degradation.
-
Reagent Preparation:
-
Prepare reagents as in Protocol 1.
-
Cesium Fluoride (CsF): 100 mM stock in deionized water.
-
-
Reaction Setup (for a 200 µL final volume):
-
In a microcentrifuge tube, add the following in order:
-
40 µL of reaction buffer.
-
10 µL of Alkyne-boronic acid stock (0.5 mM final concentration).
-
12 µL of Azide partner stock (0.6 mM final concentration).
-
Add 10 µL of CsF stock (5 mM final concentration, which is 10 equivalents to the boronic acid; note: literature often uses 2 equivalents relative to reactants).
-
Add solvent to bring the volume to 170 µL.
-
Add 20 µL of the premixed CuSO₄/TBTA catalyst.
-
Initiate by adding 10 µL of sodium ascorbate solution.
-
-
Vortex and incubate as described in Protocol 1.
-
Protocol 3: Monitoring Boronic Acid Degradation by HPLC
This protocol provides a general method to analyze the reaction mixture. Method optimization will be required for specific analytes.
-
Instrumentation and Columns:
-
HPLC system with a UV detector (e.g., PDA).
-
A C18 reversed-phase column (e.g., Waters XTerra MS C18, Agilent Zorbax) is a good starting point, as columns with low residual silanol activity can minimize on-column hydrolysis.
-
-
Sample Preparation:
-
At various time points (e.g., t=0, 1h, 4h), take a 5 µL aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot into 495 µL of a 50:50 acetonitrile/water solution. This large dilution also prepares the sample for analysis.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-18 min: 5% to 95% B
-
18-22 min: 95% B
-
22-25 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength appropriate for your aromatic compounds (e.g., 254 nm or 260 nm).
-
Analysis: Compare the peak area of the boronic acid starting material at t=0 to subsequent time points to quantify its consumption and the appearance of product and byproduct peaks.
-
Technical Support Center: Protecting Group Strategies for (2-Oxoindolin-6-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Oxoindolin-6-yl)boronic acid. The following information addresses common issues encountered during the protection and deprotection of its key functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this compound that may require protection?
A1: The primary functional groups that often require protection are the boronic acid at the 6-position and the lactam nitrogen (N-H) of the oxindole core. The choice of protecting group strategy depends on the subsequent reaction conditions.
Q2: Which protecting groups are recommended for the boronic acid moiety?
A2: Common and effective protecting groups for arylboronic acids include pinacol esters, N-methyliminodiacetic acid (MIDA) esters, and trifluoroborate salts.[1][2][3] The pinacol ester is widely used due to its stability in various reaction conditions and its compatibility with purification techniques like column chromatography.[1] MIDA esters are known for their high stability under hydrolytic, oxidative, and reductive conditions.[1] Trifluoroborate salts offer high stability towards oxidation.[1]
Q3: What are suitable protecting groups for the oxindole lactam N-H?
A3: The lactam nitrogen can be protected with several groups, most commonly tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), tosyl (Ts), or a simple benzyl (Bn) group. The Boc group is popular due to its ease of removal under acidic conditions.[4] However, most organocatalytic asymmetric electrophilic 3-amination of oxindoles reported so far require the use of N-protected oxindoles, which implies a tedious protection-deprotection sequence.[5]
Q4: How do I choose an orthogonal protecting group strategy for this molecule?
A4: An orthogonal strategy is crucial when multiple functional groups require protection.[6][7][8] This involves selecting protecting groups that can be removed under distinct conditions without affecting the others. For example, a pinacol boronate ester (stable to many conditions, removed with strong acid or transesterification) can be paired with a Boc group on the lactam nitrogen (removed with mild acid).[1][4] This allows for selective deprotection of the nitrogen without disturbing the protected boronic acid.
Troubleshooting Guides
Boronic Acid Protection & Deprotection
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield during pinacol protection | Incomplete reaction; hydrolysis of the boronic acid. | Ensure anhydrous reaction conditions. Use a dehydrating agent like anhydrous sodium sulfate or magnesium sulfate. Consider using a Dean-Stark trap to remove water azeotropically. |
| Difficulty in deprotecting pinacol boronate ester | Pinacol esters can be very stable.[1] | Use stronger acidic hydrolysis conditions (e.g., HCl, TFA).[1] Alternatively, use a two-step deprotection via a trifluoroborate salt intermediate using KHF₂ followed by hydrolysis.[9][10] Transesterification with diethanolamine followed by mild acidic hydrolysis is another effective method.[11][12] |
| Side reactions during MIDA ester deprotection | MIDA esters are cleaved under basic conditions.[1] | Ensure that other functional groups in the molecule are stable to the basic hydrolysis conditions (e.g., aqueous NaOH). If ester functionalities are present, they may also be cleaved. |
| Incomplete conversion to trifluoroborate salt | Insufficient reagent or reaction time. | Use a slight excess of potassium hydrogen difluoride (KHF₂) and ensure adequate reaction time. Monitor the reaction by ¹¹B NMR if possible. |
Oxindole N-H Protection & Deprotection
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of N-Boc protection | Incomplete deprotonation of the lactam N-H. The N-H of oxindole is weakly acidic. | Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete deprotonation before adding Boc₂O. |
| Unwanted side reactions during N-Boc deprotection with strong acid (e.g., TFA) | The boronic acid or other acid-sensitive groups may be affected. | Use milder acidic conditions. 4M HCl in dioxane is a common and effective alternative to neat TFA.[13] A mild method using oxalyl chloride in methanol at room temperature has also been reported for N-Boc deprotection.[14][15][16] |
| Difficulty removing N-Tosyl (Ts) group | The tosyl group is notoriously robust and difficult to cleave. | Harsh conditions are often required, such as high-temperature reduction (e.g., with sodium in liquid ammonia) or strong acid hydrolysis. These conditions may not be compatible with the boronic acid group. Consider a more labile protecting group if possible. |
| Formation of t-butylated byproducts during Boc deprotection | The intermediate t-butyl cation can alkylate electron-rich aromatic rings.[4] | Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the t-butyl cation.[4] |
Experimental Protocols
Protocol 1: Protection of this compound with a Pinacol and Boc Group
-
N-Boc Protection:
-
Suspend this compound (1.0 equiv.) in anhydrous THF (0.1 M).
-
Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Re-cool to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) in THF.
-
Stir at room temperature overnight.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield N-Boc-(2-Oxoindolin-6-yl)boronic acid.
-
-
Boronic Acid Protection (Pinacol Ester Formation):
-
Dissolve the N-Boc protected intermediate (1.0 equiv.) and pinacol (1.5 equiv.) in a suitable solvent like toluene or THF.
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a dehydrating agent like molecular sieves.
-
Heat the reaction to reflux, using a Dean-Stark apparatus if using toluene to remove water.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction, filter if necessary, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the fully protected compound.
-
Protocol 2: Orthogonal Deprotection Strategy
-
Selective N-Boc Deprotection:
-
Dissolve the dual-protected this compound pinacol ester (1.0 equiv.) in a solution of 4M HCl in 1,4-dioxane.
-
Stir at room temperature and monitor the reaction by TLC (typically 1-4 hours).
-
Upon completion, concentrate the solvent under reduced pressure.
-
The resulting product is the HCl salt of the N-deprotected pinacol boronate ester, which can often be used directly in the next step after neutralization or purified further.
-
-
Pinacol Boronate Ester Deprotection:
-
Dissolve the pinacol boronate ester (1.0 equiv.) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add potassium hydrogen difluoride (KHF₂, 4.0 equiv.) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the formation of the trifluoroborate salt.
-
Remove the acetone under reduced pressure.
-
Add aqueous HCl (e.g., 1 M) and stir for 1-2 hours to hydrolyze the trifluoroborate salt back to the free boronic acid.[10]
-
Extract the final product with a suitable organic solvent (e.g., ethyl acetate).
-
Visualizations
Caption: Orthogonal protection and deprotection workflow for this compound.
Caption: Troubleshooting flowchart for deprotection of this compound derivatives.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 3. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. biosynth.com [biosynth.com]
- 9. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Handling and Purifying Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and purification of these versatile compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude boronic acid samples?
A1: Typical impurities include protodeboronation byproducts (where the boronic acid group is replaced by a hydrogen atom), residual starting materials, and boroxines, which are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[1][2] Oxidized or polymerized materials may also be present.[1][2]
Q2: My boronic acid appears to be degrading upon storage. What are the primary degradation pathways?
A2: Boronic acids are susceptible to two main degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by acidic or basic conditions.
-
Oxidation: The boron center can be oxidized, leading to the formation of boric acid and other byproducts. This is often facilitated by exposure to air and certain oxidizing agents.[3]
Q3: What is a boroxine, and how does it affect my experiments?
A3: A boroxine is a cyclic trimer anhydride formed by the intermolecular dehydration of three boronic acid molecules. This is a reversible equilibrium. The presence of boroxines can complicate NMR spectra, leading to broadened peaks or multiple sets of signals, and can also affect the reactivity and solubility of the boronic acid.[3] Adding a coordinating solvent like d4-methanol can often break up the boroxine for clearer NMR analysis.[3]
Q4: How should I properly store my purified boronic acids?
A4: To ensure stability, boronic acids should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and hydrolysis.
Q5: Is it better to purify a boronic acid or its corresponding boronate ester?
A5: Boronate esters, such as pinacol esters, are generally less polar and more stable than the corresponding boronic acids. This often makes them easier to purify using standard silica gel chromatography.[4] However, the esterification adds an extra step, and the subsequent hydrolysis back to the boronic acid must be considered. For many applications, the boronate ester can be used directly.
Troubleshooting Guides
Problem 1: Difficulty with Recrystallization
Symptom: My boronic acid oils out or fails to crystallize from solution.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate solvent system. | Screen a variety of solvents. Good solvent systems for boronic acids often include water, ethanol, or mixtures of ethyl acetate and hexanes.[4] The ideal solvent should dissolve the boronic acid when hot but not at room temperature. |
| Solution is too dilute. | Slowly evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Supersaturation has not been overcome. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization. |
| Oiling out. | This occurs when the solute is insoluble in the solvent at the boiling point. Try using a more polar solvent system or a solvent with a higher boiling point. |
Problem 2: Challenges with Column Chromatography
Symptom: My boronic acid streaks on the TLC plate and gives poor separation and recovery during column chromatography on silica gel.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Interaction with silica gel. | Boronic acids can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and decomposition.[1] |
| Use deactivated silica: Prepare a slurry of silica gel with a small amount of water or triethylamine to neutralize the acidic sites. | |
| Use boric acid-treated silica: This can suppress the over-adsorption of boronic esters.[5] | |
| Use an alternative stationary phase: Neutral alumina or reversed-phase (C18) silica can be effective alternatives.[1][4] | |
| Inappropriate mobile phase. | For polar boronic acids, a more polar eluent system, such as dichloromethane/methanol, may be necessary. Adding a small amount of acetic acid or another modifier to the eluent can sometimes improve separation.[4] |
Problem 3: Presence of Persistent Impurities
Symptom: After initial purification attempts, my boronic acid is still contaminated with byproducts.
Possible Causes & Solutions:
| Impurity Type | Suggested Purification Method |
| Non-polar organic impurities. | Acid-base extraction: Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaOH). The boronic acid will form a water-soluble boronate salt, while non-acidic organic impurities will remain in the organic layer. Acidification of the aqueous layer will precipitate the pure boronic acid. |
| Other acidic impurities. | Formation of a diethanolamine adduct: Boronic acids can form crystalline adducts with diethanolamine, which can often be selectively precipitated from a solution containing acidic impurities. The pure boronic acid can be recovered by treatment with acid.[1][2] |
| Boroxine. | As boroxine formation is an equilibrium, dissolving the sample in a protic solvent like methanol or water prior to the next step can help to hydrolyze it back to the monomeric boronic acid.[3] |
| Closely related polar impurities. | Preparative HPLC: For challenging separations, reversed-phase preparative HPLC can be a powerful tool.[4] |
Data Presentation
Table 1: Solubility of Selected Boronic Acids in Organic Solvents
| Boronic Acid | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Phenylboronic Acid | Water | 20 | 1.9[6] |
| Phenylboronic Acid | Chloroform | 25 | Moderate[7][8] |
| Phenylboronic Acid | Acetone | 25 | High[7][8] |
| Phenylboronic Acid | 3-Pentanone | 25 | High[7][8] |
| Phenylboronic Acid | Dipropyl ether | 25 | High[7][8] |
| Phenylboronic Acid | Methylcyclohexane | 25 | Very Low[7][8] |
| 2-Isobutoxyphenylboronic Acid | Chloroform | 25 | > Phenylboronic Acid[9] |
| 3-Isobutoxyphenylboronic Acid | Chloroform | 25 | < 2-Isobutoxyphenylboronic Acid[9] |
| 4-Isobutoxyphenylboronic Acid | Chloroform | 25 | < 2-Isobutoxyphenylboronic Acid[9] |
Table 2: Acidity (pKa) of Substituted Phenylboronic Acids in Aqueous Solution
| Substituent (para-) | pKa |
| -OCH₃ | 9.24[10] |
| -CH₃ | ~9.1 |
| -H | 8.83 |
| -F | ~8.4 |
| -Cl | ~8.3 |
| -Br | ~8.2 |
| -CN | ~7.5 |
| -NO₂ | 7.23[10] |
Experimental Protocols
Protocol 1: General Recrystallization of an Arylboronic Acid
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude arylboronic acid. Add a few drops of a chosen solvent (e.g., water, ethanol/water, ethyl acetate/hexanes) and observe the solubility at room temperature. Heat the test tube in a sand bath or water bath and add the solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will show low solubility at room temperature and high solubility at elevated temperatures, and will form crystals upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude arylboronic acid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude boronic acid in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Basification: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Shake the funnel vigorously, venting frequently. The boronic acid will react to form the sodium boronate salt, which is soluble in the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker or flask.
-
Extraction of Organics: Wash the organic layer with another portion of the aqueous base to ensure complete extraction of the boronic acid. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a 1 M aqueous solution of hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated boronic acid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any residual salts and then dry it under vacuum.
Protocol 3: Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a beaker, add silica gel and the chosen eluent (e.g., a non-polar solvent mixture like hexanes/ethyl acetate). To deactivate the silica, add 1-2% triethylamine or water by volume to the slurry and mix well.
-
Column Packing: Wet-pack a chromatography column with the prepared silica slurry.
-
Sample Loading: Dissolve the crude boronic acid in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Degradation and Equilibria of Boronic Acids
Caption: Key degradation and equilibrium pathways of boronic acids.
General Workflow for Boronic Acid Purification
Caption: A general workflow for the purification of boronic acids.
Troubleshooting Decision Tree for Purification
Caption: A decision tree to guide the choice of purification method.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity of (2-Oxoindolin-6-yl)boronic acid versus its 5-yl Isomer: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of structural isomers is paramount for efficient synthesis design and optimization. This guide provides a comparative analysis of the reactivity of (2-Oxoindolin-6-yl)boronic acid and its 5-yl isomer, primarily focusing on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Theoretical Comparison of Reactivity
The key to understanding the differential reactivity of the 5-yl and 6-yl isomers lies in the electronic influence of the 2-oxoindoline core on the boronic acid moiety. In the Suzuki-Miyaura reaction, the transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-determining. This step is generally accelerated by more nucleophilic (electron-rich) arylboronic acids.
The 2-oxoindoline scaffold possesses a lactam (a cyclic amide) functionality. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, acting as an electron-donating group through resonance. Conversely, the carbonyl group is electron-withdrawing. The overall electronic effect at a specific position on the benzene ring is a balance of these resonance and inductive effects.
-
(2-Oxoindolin-5-yl)boronic acid: At the 5-position (para to the nitrogen atom), the electron-donating resonance effect of the nitrogen is expected to be more pronounced. This would increase the electron density at the carbon atom bearing the boronic acid group, making the boronic acid more nucleophilic and thus, likely more reactive in the Suzuki-Miyaura coupling.
-
This compound: At the 6-position (meta to the nitrogen atom), the electron-donating resonance effect is weaker. Therefore, the overall electron-donating influence on the boronic acid at this position is expected to be less significant compared to the 5-position. This would result in a comparatively less nucleophilic boronic acid and, consequently, potentially slower reaction rates or lower yields in Suzuki-Miyaura couplings under identical conditions.
This predicted trend is consistent with general principles observed for substituted arylboronic acids, where electron-donating groups tend to enhance reactivity in Suzuki-Miyaura couplings.[1]
Data Presentation
As no direct comparative experimental data is available, the following table summarizes the expected relative reactivity based on the theoretical electronic effects discussed above.
| Feature | (2-Oxoindolin-5-yl)boronic acid | This compound | Rationale |
| Electronic Nature at Boron-bearing Carbon | More electron-rich | Less electron-rich | The 5-position benefits from a stronger +M (resonance) effect from the lactam nitrogen. |
| Predicted Reactivity in Suzuki-Miyaura Coupling | Higher | Lower | Increased nucleophilicity of the boronic acid is expected to facilitate the transmetalation step. |
Experimental Protocols
To empirically determine the comparative reactivity of this compound and its 5-yl isomer, a standardized Suzuki-Miyaura cross-coupling reaction can be performed. The following is a general protocol that can be adapted for this purpose. It is crucial to maintain identical reaction conditions for both isomers to ensure a valid comparison.
General Protocol for Comparative Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
(2-Oxoindolin-5-yl)boronic acid or this compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., a mixture of Dioxane and Water, 4:1 ratio, 5 mL)
Procedure:
-
To a clean, dry reaction vessel, add the aryl halide, the respective (2-Oxoindolin-yl)boronic acid isomer, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the vessel via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to a specified temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress at regular intervals using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield of the purified product and compare the results for the two isomers.
To obtain a robust comparison, it is recommended to perform the reactions in parallel and analyze the reaction kinetics by taking aliquots at different time points.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for comparing boronic acid reactivity.
References
A Comparative Guide to (2-Oxoindolin-6-yl)boronic Acid and Other Arylboronic Acids in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the arylboronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction kinetics, and the accessible chemical space. This guide provides an objective comparison of the performance of (2-Oxoindolin-6-yl)boronic acid, a key building block in the synthesis of various pharmaceuticals, against other commonly employed arylboronic acids.
The oxindole motif is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, including the blockbuster anti-cancer drug Axitinib. The ability to functionalize this core structure through Suzuki coupling is therefore of significant interest to the drug development community.
Performance Comparison in Suzuki Coupling
While direct, side-by-side comparative studies under identical conditions are scarce in the literature, we can infer the reactivity of this compound by examining the performance of its close structural analog, 6-chlorooxindole, in Suzuki coupling reactions. The data presented below summarizes the yields obtained for the coupling of various arylboronic acids with different aryl halides, providing a basis for comparison.
It is generally observed that electron-donating groups on the arylboronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields. Conversely, electron-withdrawing groups may require more optimized conditions to achieve comparable results. Heteroarylboronic acids, such as 3-pyridylboronic acid, can also present unique challenges due to potential catalyst inhibition by the heteroatom.
The data for the coupling of 6-chloroindole, a close structural analog of the precursor to this compound, with phenylboronic acid demonstrates excellent reactivity, suggesting that the oxindole scaffold is well-tolerated in Suzuki coupling reactions under appropriate conditions[1].
| Arylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound Analog | 6-Chloro-1H-indole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 97 | [1] |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80-90 | 2-12 | ~95 | General Protocol |
| 4-Methoxyphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80-90 | 2-12 | ~98 | General Protocol |
| 3-Pyridylboronic Acid | 3-Bromoquinoline | Pd(OAc)₂ / PPh₃ | Na₂CO₃ (2M aq.) | Dioxane | 95 | 2.5 | 85 |
Note: The data presented is compiled from different sources and reaction conditions are not identical. This table serves as a guide to the general reactivity and achievable yields for these classes of boronic acids.
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution and reproducibility of Suzuki coupling reactions. Below are representative protocols for the reactions cited in the comparison table.
General Suzuki Coupling Protocol (for Phenylboronic Acid and 4-Methoxyphenylboronic Acid)
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Suzuki Coupling of 6-Chloro-1H-indole with Phenylboronic Acid[1]
Materials:
-
6-Chloro-1H-indole (1.00 mmol)
-
Phenylboronic acid (1.50 mmol)
-
Pd₂(dba)₃ (1.0–1.5 mol%)
-
XPhos (1.5-2.25 mol%)
-
Potassium phosphate (K₃PO₄, 2.00 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a glovebox, an oven-dried vial was charged with Pd₂(dba)₃, XPhos, and K₃PO₄.
-
The vial was sealed with a Teflon-lined cap, removed from the glovebox, and the aryl halide and boronic acid were added, followed by dioxane and water.
-
The reaction mixture was heated to 100 °C and stirred for 15-20 hours.
-
After cooling to room temperature, the reaction was diluted with ethyl acetate and washed with saturated aqueous ammonium chloride.
-
The aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue was purified by flash chromatography on silica gel to afford the desired product.
Protocol for Suzuki Coupling of 3-Pyridylboronic Acid with 3-Bromoquinoline[2]
Materials:
-
3-Bromoquinoline (1.0 mmol)
-
3-Pyridylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1.5 mol%)
-
Triphenylphosphine (PPh₃, 6.0 mol%)
-
Sodium carbonate (2M aqueous solution, 2.0 mL)
-
1,4-Dioxane (5 mL)
Procedure:
-
To a round-bottom flask, add 3-bromoquinoline, 3-pyridylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add 1,4-dioxane and the 2M aqueous sodium carbonate solution.
-
Degas the mixture using five vacuum/nitrogen back-fill cycles.
-
Heat the mixture to 95 °C for 2.5 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with water and ethyl acetate.
-
Separate the aqueous layer and extract with ethyl acetate.
-
Combine the organic layers and extract with 1M HCl.
-
The acidic aqueous layer is then basified and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the product.
Mechanistic Overview and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a typical experimental workflow for carrying out the reaction.
References
Kinetic Analysis of Boronic Acids in Catalysis and Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Suzuki-Miyaura Cross-Coupling Reactions: A Kinetic Comparison
The Suzuki-Miyaura reaction is a fundamental tool in synthetic chemistry for the formation of carbon-carbon bonds. The nature of the boronic acid plays a crucial role in the reaction kinetics, particularly in the transmetalation step, which is often rate-determining.[1]
Comparative Kinetic Data
The following table summarizes the relative initial rates of various boronic acids in the Suzuki-Miyaura reaction. These values are illustrative and based on general principles, as actual rates are highly dependent on specific reaction conditions.[1]
| Boronic Acid Type | Example | Relative Initial Rate | Key Kinetic Insights |
| Primary Alkyl | Ethylboronic Acid | 1.0 | Transmetalation can be the rate-limiting step.[1] |
| Primary Alkyl | n-Butylboronic Acid | ~0.8 | Slower transmetalation compared to ethylboronic acid due to increased steric bulk.[1] |
| Secondary Alkyl | Isopropylboronic Acid | ~0.3 | Significantly slower rates due to increased steric hindrance, making transmetalation more difficult.[1] |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Generally faster transmetalation compared to alkylboronic acids.[1] |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating groups can accelerate the transmetalation step.[1] |
| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | ~3.0 | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1] |
In a more specific study, the rate constant for the formation of a cross-coupling product from an arylboronic acid was determined to be (5.78 ± 0.13) × 10⁻⁴ s⁻¹.[2] The choice of the boronic ester can also significantly impact the reaction rate, with less sterically hindered esters often facilitating faster transmetalation.[2]
Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Reactions
A common method for studying the kinetics of Suzuki-Miyaura reactions involves monitoring the reaction progress using spectroscopic techniques such as NMR.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Aryl halide
-
Boronic acid or boronic ester
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Internal standard for NMR analysis
Procedure:
-
In a nitrogen-filled glovebox, a reaction vessel is charged with the palladium catalyst, aryl halide, base, and internal standard.
-
The appropriate volume of anhydrous solvent is added, and the mixture is allowed to stir until all solids are dissolved.
-
The boronic acid or boronic ester is added to initiate the reaction.
-
The reaction is maintained at a constant temperature.
-
Aliquots of the reaction mixture are taken at regular time intervals and quenched (e.g., with a saturated NH₄Cl solution).
-
The organic layer of each aliquot is extracted, dried, and analyzed by ¹H NMR or GC-MS to determine the concentration of the product and starting materials.
-
The rate constants are determined by plotting the concentration of the product versus time and fitting the data to an appropriate kinetic model.[2]
Logical Workflow for Kinetic Analysis
References
A Comparative Guide to Purity Assessment of (2-Oxoindolin-6-yl)boronic Acid by HPLC and Alternatives
The determination of purity for pharmaceutical intermediates like (2-Oxoindolin-6-yl)boronic acid is a critical step in drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound.
This compound is a polar aromatic compound, and like many boronic acids, it presents unique analytical challenges, including the potential for dehydration to form cyclic anhydrides (boroxines) and susceptibility to protodeboronation. An effective analytical method must be able to separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the required speed, resolution, sensitivity, and the nature of the impurities. Below is a comparative summary of HPLC, UPLC, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation based on analyte partitioning between a stationary and mobile phase. | Chromatographic separation using sub-2 µm stationary phase particles at high pressures. | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[1] |
| Speed | Longer analysis times (e.g., 30-60 minutes).[2] | Significantly shorter analysis times (e.g., < 10 minutes).[2][3] | Moderate, with typical experiment times of 5-15 minutes per sample. |
| Resolution | Good, but may be insufficient for complex mixtures or closely eluting impurities.[2] | Higher resolution, enabling better separation of complex or closely eluting peaks.[4] | Depends on spectral dispersion; can be excellent for resolving signals from different compounds. |
| Sensitivity | Good, suitable for routine analysis. | Higher sensitivity due to sharper and narrower peaks, ideal for trace impurity detection.[2][5] | Lower intrinsic sensitivity than chromatographic methods, but can be improved with higher field strengths and cryoprobes. |
| Quantification | Relative (area percent) unless a certified reference standard is used for external calibration. | Relative (area percent) or external standard calibration. | Absolute and direct, without the need for a specific reference standard of the analyte.[6] |
| Destructive | Yes | Yes | No |
| Cost | Lower initial instrument and operational cost.[4] | Higher initial instrument and column costs.[4] | Highest initial instrument cost. |
| Impurity Detection | Detects chromophoric impurities. Response factors can vary, potentially leading to inaccurate quantification of impurities with different UV absorption characteristics. | Similar to HPLC, but with enhanced sensitivity for trace impurities.[5] | Detects all proton-containing molecules. Provides a more accurate molar ratio of impurities to the main compound, regardless of their structure, as long as a unique signal can be integrated.[6] |
Experimental Protocols
Proposed HPLC Method for this compound
This proposed method is a starting point for the purity assessment of this compound and should be optimized and validated for its intended use.
-
Column: A C18 column with polar endcapping or a phenyl-hexyl column is recommended for the separation of polar aromatic compounds. A typical dimension would be 4.6 x 150 mm with a 3.5 µm particle size.[7]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 mg/mL.
Potential Impurities to Monitor:
Based on general synthetic routes for boronic acids, potential impurities for this compound may include:
-
Starting materials: e.g., 6-bromo-2-oxoindoline.
-
Boronic anhydride (Boroxine): The cyclic trimer formed by dehydration of the boronic acid.
-
Protodeboronated product: 2-oxoindoline.
-
By-products from side reactions: Depending on the specific synthesis, other related substances could be formed.[8][9]
Workflow and Pathway Diagrams
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Comparison of key attributes for HPLC, UPLC, and qNMR.
Conclusion
For routine quality control of this compound, a well-developed HPLC method provides a robust and cost-effective solution for purity determination. However, for high-throughput screening or the analysis of complex impurity profiles where high resolution is critical, UPLC offers significant advantages in terms of speed and separation efficiency.[2][4]
qNMR stands out as a powerful orthogonal technique. Its ability to provide absolute quantification without the need for a specific reference standard of the analyte makes it invaluable for the certification of reference materials and for obtaining a more accurate assessment of purity, especially when impurity standards are not available or when impurities have different UV responses.[1][6]
Ultimately, the choice of method will depend on the specific requirements of the analysis. For comprehensive characterization and in-depth purity assessment, a combination of a high-resolution chromatographic technique like UPLC and an absolute quantification method like qNMR would provide the most complete and reliable data.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. biomedres.us [biomedres.us]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]
A Head-to-Head Comparison: The Superior Stability of Pinacol Esters over Free (2-Oxoindolin-6-yl)boronic Acid
For researchers, scientists, and drug development professionals, the stability of chemical reagents is a critical factor that can significantly influence the efficiency, reproducibility, and success of synthetic endeavors. In the realm of organoboron chemistry, particularly in applications such as Suzuki-Miyaura cross-coupling reactions, the choice between using a free boronic acid or its corresponding pinacol ester derivative is a pivotal decision. This guide provides an objective comparison of the stability of free (2-Oxoindolin-6-yl)boronic acid and its pinacol ester, supported by established principles and experimental methodologies, to aid in the rational selection of the optimal reagent for your research.
Executive Summary
The core distinction between free boronic acids and their pinacol esters lies in a fundamental trade-off between reactivity and stability.[1] While free boronic acids are generally more reactive, this comes at the cost of significantly reduced stability.[1] They are susceptible to various decomposition pathways, including oxidation, protodeboronation, and the formation of boroxines (cyclic trimers) upon dehydration.[1][2] In contrast, boronic acid pinacol esters exhibit markedly superior stability, making them easier to handle, purify, and store for extended periods.[1][3] The pinacol group provides steric hindrance that shields the boron atom from moisture, air, and unwanted side reactions.[3] This enhanced stability makes pinacol esters the preferred choice for multi-step syntheses and applications where reagent purity and longevity are paramount.[1]
Stability Comparison: this compound vs. its Pinacol Ester
The following table summarizes the key stability differences between the free boronic acid and its pinacol ester derivative based on general principles of boronic acid chemistry.
| Stability Parameter | Free this compound | This compound Pinacol Ester | Rationale |
| Hydrolytic Stability | Low | High | The pinacol group protects the boron center from nucleophilic attack by water, slowing down hydrolysis to the boronic acid.[2][4] |
| Oxidative Stability | Moderate to Low | High | The steric bulk of the pinacol group hinders the approach of oxidizing agents to the carbon-boron bond.[2] |
| Thermal Stability | Moderate | High | Pinacol esters are generally crystalline solids with higher thermal stability compared to the corresponding free boronic acids.[1] |
| Shelf-Life | Short | Long | Due to their susceptibility to degradation, free boronic acids have a shorter shelf-life and often require storage under inert conditions.[1][5] Pinacol esters are more robust and can be stored for longer periods under standard laboratory conditions.[6] |
| Ease of Handling & Purification | Difficult | Easy | Free boronic acids can be challenging to purify by chromatography due to their polarity and potential for on-column decomposition.[7] Pinacol esters are less polar and more amenable to standard purification techniques like silica gel chromatography.[3][7] |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound and its pinacol ester, the following experimental protocols can be employed.
Hydrolytic Stability Assessment via ¹H NMR Spectroscopy
This method monitors the rate of hydrolysis of the pinacol ester to the free boronic acid in the presence of water.
Materials:
-
This compound pinacol ester
-
Deuterated solvent (e.g., Acetone-d₆)
-
Deionized water
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
¹H NMR spectrometer
Procedure:
-
Prepare a stock solution of the pinacol ester and the internal standard in the deuterated solvent.
-
Transfer a known volume of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific volume of deionized water to the NMR tube to initiate hydrolysis.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes for the first 2 hours, then hourly).
-
Integrate the signals corresponding to the pinacol ester and the free boronic acid relative to the internal standard.
-
Plot the concentration of the pinacol ester as a function of time to determine the rate of hydrolysis.[2]
Oxidative Stability Assessment via HPLC
This protocol compares the susceptibility of the boronic acid and its pinacol ester to oxidation.
Materials:
-
This compound
-
This compound pinacol ester
-
Solvent (e.g., acetonitrile/water mixture)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Quenching agent (e.g., sodium sulfite)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare standard solutions of the boronic acid and the pinacol ester in the chosen solvent.
-
To stirred solutions of each compound at a known concentration, add a specific amount of the oxidizing agent.
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction with a quenching agent.
-
Analyze the samples by HPLC to determine the remaining concentration of the starting material.
-
Plot the concentration of the starting material as a function of time to compare the rates of oxidation.[2]
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
This method evaluates the thermal stability of the compounds by measuring their mass loss as a function of temperature.
Materials:
-
This compound
-
This compound pinacol ester
-
Thermogravimetric analyzer (TGA)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Place a small, accurately weighed sample of the compound into a TGA pan.
-
Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).
-
Record the mass of the sample as a function of temperature. The temperature at which significant mass loss occurs indicates the onset of decomposition.[2]
Typical Experimental Workflow: Suzuki-Miyaura Coupling
This compound and its pinacol ester are valuable building blocks in medicinal chemistry, often employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The following diagram illustrates a typical workflow for such a reaction.
References
Definitive Structural Validation of (2-Oxoindolin-6-yl)boronic acid: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For novel compounds in drug discovery and development, such as (2-Oxoindolin-6-yl)boronic acid, unambiguous structural validation is a critical prerequisite for advancing research. While a public crystal structure for this compound is not available in crystallographic databases as of this guide's publication, this document serves as a comprehensive comparison of the "gold standard" method for solid-state structure determination—single-crystal X-ray crystallography—with other widely used analytical techniques. This guide provides detailed experimental protocols and objective comparisons to aid researchers in the structural validation of this and similar novel boronic acid derivatives.
The Unparalleled Insight of X-ray Crystallography
Single-crystal X-ray crystallography provides direct, unequivocal evidence of a molecule's three-dimensional structure in the solid state. It reveals precise bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail that is often essential for understanding intermolecular interactions and guiding structure-activity relationship (SAR) studies.
Comparison of Structural Validation Techniques
While X-ray crystallography is the definitive method for determining the solid-state structure of a molecule, a combination of spectroscopic techniques is typically employed for a comprehensive characterization. The following table compares X-ray crystallography with other common analytical methods for the structural elucidation of a novel compound like this compound.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | Provides an unambiguous and complete solid-state structure. | Requires a single, high-quality crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹¹B), connectivity, and through-space proximity of atoms. | Excellent for determining the chemical structure and connectivity of a molecule in solution. ¹¹B NMR is particularly useful for characterizing the hybridization state of the boron atom.[1][2][3][4][5] | Does not provide direct information about the 3D structure in the solid state. Can be complex to interpret for large or conformationally flexible molecules. |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecule and its fragments, providing information about the molecular weight and elemental composition. | High sensitivity and accuracy for determining molecular weight. Can provide structural information through fragmentation patterns.[6][7][8] | Does not provide information about the 3D arrangement of atoms or stereochemistry. Boronic acids can be challenging to analyze due to their tendency to form boroxines.[6][7] |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on the absorption of infrared radiation. | A rapid and simple method for identifying the presence of specific functional groups (e.g., B-O, O-H, C=O).[9][10][11][12][13] | Provides limited information about the overall molecular structure and connectivity. |
Experimental Protocols
Hypothetical Protocol for Single-Crystal X-ray Crystallography of this compound
This protocol outlines the steps for determining the crystal structure of this compound, assuming a suitable crystal can be obtained.
-
Synthesis and Purification:
-
Synthesize this compound using an appropriate synthetic route.
-
Purify the compound to >99% purity using techniques such as column chromatography or recrystallization. Purity should be confirmed by NMR and LC-MS.
-
-
Crystallization:
-
Screen for suitable crystallization conditions using various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) and techniques (slow evaporation, vapor diffusion, cooling).
-
A typical starting point would be to dissolve the purified compound in a minimal amount of a polar solvent and allow for slow evaporation at room temperature.
-
-
Crystal Mounting and Data Collection:
-
Select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K).
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
¹H and ¹³C NMR: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer. These spectra will confirm the presence of the oxindole and boronic acid moieties and provide information on the proton and carbon environments.
-
¹¹B NMR: Acquire a ¹¹B NMR spectrum. The chemical shift will indicate the hybridization state of the boron atom (sp² for the trigonal planar boronic acid or sp³ for a tetrahedral boronate ester if formed with a diol solvent).[1][3][4][5]
Protocol for Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
ESI-MS: Infuse the sample into an electrospray ionization mass spectrometer. Acquire spectra in both positive and negative ion modes. Expect to observe ions corresponding to [M+H]⁺, [M+Na]⁺, or [M-H]⁻.
-
High-Resolution MS (HRMS): Obtain a high-resolution mass spectrum to confirm the elemental composition of the parent ion.
Protocol for IR Spectroscopic Analysis
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze the solid sample directly using an ATR-FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for the N-H stretch, C=O stretch of the oxindole ring, O-H stretch, and B-O stretch of the boronic acid group.[10][11][13]
Complementary Nature of Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, it is the synergistic use of multiple analytical techniques that allows for a complete and confident structural validation of a new chemical entity. NMR, MS, and IR provide crucial information about the molecule's identity, purity, and functional groups, complementing the 3D structural information from crystallography.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of (2-Oxoindolin-6-yl)boronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of 6-aryl-2-oxindoles is a critical step in the development of various therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation, and the choice of palladium catalyst is paramount to its success. This guide provides an objective comparison of the performance of different palladium catalysts in the coupling of (2-Oxoindolin-6-yl)boronic acid with various aryl halides, supported by experimental data from analogous reactions.
The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to efficiently synthesize 6-aryl-2-oxindoles via Suzuki-Miyaura coupling allows for the exploration of a vast chemical space, crucial for structure-activity relationship (SAR) studies and the identification of potent drug candidates. The performance of the palladium catalyst directly impacts reaction yield, time, and overall efficiency.
Comparative Performance of Palladium Catalysts
While direct head-to-head comparative studies for the Suzuki-Miyaura coupling of this compound are not extensively available in the public literature, valuable insights can be drawn from reactions with structurally similar substrates, such as other functionalized oxindoles and N-heterocyclic boronic acids. The following table summarizes the performance of several commonly employed palladium catalysts in these analogous Suzuki-Miyaura reactions.
| Catalyst System (Precatalyst / Ligand) | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Aryl Bromide | K₂CO₃ | Toluene/H₂O | 95 | 3-24 | Moderate to Excellent | 5 |
| Pd(dppf)Cl₂ | Aryl Bromide | K₃PO₄ | THF/H₂O | 70 | 18-24 | High | 3-5 |
| Pd(OAc)₂ / SPhos | Aryl Bromide | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 | 2 (Pd) / 10 (Ligand) |
| Pd₂(dba)₃ / XPhos | Aryl Chloride | K₃PO₄ | Toluene | 100 | 12-18 | Good to High | 1-2 (Pd) / 2-4 (Ligand) |
| [Pd(allyl)Cl]₂ / cataCXium® A | Aryl Bromide | K₂CO₃ | Dioxane | 80 | 12 | High | 1.5 |
Note: The data presented in this table is compiled from various sources and represents typical conditions and outcomes for Suzuki-Miyaura couplings of structurally related N-heterocyclic compounds. Actual results with this compound may vary and require optimization.
Key Observations:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, versatile, and readily available catalyst. It often provides good to excellent yields, although it may require longer reaction times and higher catalyst loadings compared to more modern systems.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst is known for its robustness and effectiveness in coupling reactions involving heteroaryl compounds. It often provides high yields under relatively mild conditions.
-
Buchwald Ligand Systems (e.g., SPhos, XPhos) : Palladium precatalysts like Pd(OAc)₂ or Pd₂(dba)₃, when combined with bulky, electron-rich phosphine ligands developed by Professor Stephen L. Buchwald, are highly active. These systems are particularly effective for challenging couplings, including those with aryl chlorides, and can often be used at lower catalyst loadings.
-
[Pd(allyl)Cl]₂ / cataCXium® A : This is an example of a modern, highly active catalyst system that can facilitate rapid and efficient couplings.
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for the specific case of this compound.
Protocol 1: Using Pd(dppf)Cl₂
Materials:
-
6-Bromoindolin-2-one (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (3-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF) and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromoindolin-2-one, the arylboronic acid, Pd(dppf)Cl₂, and potassium phosphate.
-
Add the degassed solvents, THF and water.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Buchwald Ligand System (e.g., Pd(OAc)₂ / SPhos)
Materials:
-
6-Bromoindolin-2-one (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, SPhos, and cesium carbonate to a dry reaction vessel.
-
Add 6-bromoindolin-2-one and the arylboronic acid.
-
Add degassed 1,4-dioxane and water.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS (typically 15-20 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to quench the reaction and dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and extract the product.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To aid in understanding the experimental and logical flow, the following diagrams are provided.
(2-Oxoindolin-6-yl)boronic acid: A Comparative Guide to its Potential as a Carboxylic Acid Bioisostere
In the landscape of modern drug discovery, the strategic replacement of key functional groups, a practice known as bioisosterism, is a cornerstone of lead optimization. The carboxylic acid moiety, while prevalent in many bioactive molecules, often presents challenges related to pharmacokinetics and toxicity.[1][2][3] This has spurred the exploration of various bioisosteres, with boronic acids emerging as a particularly promising alternative.[4][5][6] This guide provides a comparative analysis of (2-Oxoindolin-6-yl)boronic acid as a representative heterocyclic boronic acid, evaluating its potential as a bioisostere for a corresponding carboxylic acid.
Physicochemical Properties: A Tale of Two Acids
The fundamental difference that underpins the utility of boronic acids as carboxylic acid surrogates lies in their acidity. Carboxylic acids typically have a pKa around 5, meaning they are predominantly ionized as carboxylates at physiological pH (7.4).[3] In contrast, boronic acids exhibit a much higher pKa, generally in the range of 9 to 10.[5][6] This ensures that they remain largely in their neutral, un-ionized form at physiological pH.[4][5] This key difference can have profound implications for a drug candidate's ability to cross cellular membranes and can mitigate issues associated with charged species.[1][6]
Below is a table summarizing the key physicochemical differences between a generic carboxylic acid and a boronic acid.
| Property | Carboxylic Acid | Boronic Acid | Rationale for Bioisosteric Replacement |
| pKa | ~5[3] | ~9-10[5][6] | Higher pKa of boronic acid leads to a neutral state at physiological pH, potentially improving cell permeability.[4][6] |
| Geometry | Planar | Trigonal Planar (sp²) / Tetrahedral (sp³)[6] | Similar planar geometry allows for mimicry of spatial arrangement. The ability to transition to a tetrahedral form is key to its unique interactions.[6] |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor (carboxylate). | Can act as both a hydrogen bond donor and acceptor. | Versatile hydrogen bonding capacity can maintain or enhance target binding. |
| Reactivity | Generally stable. | Can form reversible covalent bonds with nucleophiles (e.g., serine, threonine hydroxyls).[4][7] | This unique reactivity can lead to potent and prolonged target engagement.[4] |
| Toxicity | Can lead to idiosyncratic toxicity through metabolic activation (e.g., acyl glucuronide formation).[2][3] | Generally considered safe and degrades to boric acid, a naturally occurring compound.[5][8] Some arylboronic acids have shown in vitro mutagenicity, but this often does not translate to in vivo findings.[9][10] | Avoidance of metabolic pathways associated with carboxylic acid toxicity.[2] |
Performance in Biological Systems: In Vitro and In Vivo Considerations
The true test of a bioisostere lies in its biological performance. While specific data for this compound is not extensively published, numerous studies on other boronic acid bioisosteres provide compelling evidence of their potential.
One notable example is in the development of HIV protease inhibitors. Analogs of the drug Darunavir, where a carboxylic acid was replaced with a boronic acid, demonstrated a significant improvement in cellular activity. While both the carboxylic acid and boronic acid analogs showed potent low-nanomolar inhibition of the isolated enzyme, the boronic acid version retained its potency in cell-based assays, whereas the carboxylic acid's potency dropped by over two orders of magnitude, likely due to poor membrane permeability.[4][6]
Similarly, in the pursuit of autotaxin inhibitors, replacing a carboxylic acid with a boronic acid resulted in a staggering 440-fold increase in inhibitory activity.[11] This highlights that the boronic acid is not merely a passive placeholder but can actively participate in and enhance binding interactions.[11]
| Study | Target | Carboxylic Acid Analog | Boronic Acid Analog | Outcome |
| HIV Protease Inhibition[4][6] | HIV Protease | Low-nanomolar enzyme inhibition, but low activity in cell-based assays. | Low-nanomolar enzyme inhibition and retained potency in cell-based assays. | Boronic acid bioisostere showed superior cellular activity, attributed to improved membrane permeability. |
| Autotaxin Inhibition[11] | Autotaxin | Moderate inhibitor. | 440-fold more active inhibitor (IC50 of 6 nM). | Significant enhancement of in vitro and in vivo activity. |
| Proteasome Inhibition[11] | 20S Proteasome | - | Dipeptidyl boronic acid (IC50 of 4.60 nM) was more potent than Bortezomib (IC50 of 7.05 nM). | Boronic acid is a key pharmacophoric element for potent proteasome inhibition. |
Experimental Protocols
To objectively compare this compound with its carboxylic acid counterpart, a series of standardized experiments would be required.
pKa Determination by Potentiometric Titration
-
Solution Preparation : Prepare a 0.01 M solution of the test compound (either the boronic acid or carboxylic acid) in a suitable solvent system (e.g., 50:50 methanol/water).
-
Titration : Titrate the solution with a standardized 0.1 M solution of NaOH.
-
Data Acquisition : Record the pH of the solution after each addition of titrant using a calibrated pH meter.
-
Analysis : Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at which half of the acid has been neutralized (the midpoint of the titration curve). For boronic acids, this may be determined using a modified Henderson-Hasselbalch equation to account for their Lewis acidity.[12]
In Vitro Target Engagement Assay (e.g., Enzyme Inhibition)
-
Reagent Preparation : Prepare a stock solution of the target enzyme, the substrate, and the inhibitor (both boronic and carboxylic acid analogs) in an appropriate assay buffer.
-
Assay Procedure : In a microplate, add the enzyme and varying concentrations of the inhibitor. Allow to incubate for a predetermined time.
-
Initiate Reaction : Add the substrate to initiate the enzymatic reaction.
-
Detection : Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis : Plot the reaction rate as a function of inhibitor concentration. Fit the data to a suitable dose-response model to determine the IC50 value for each compound.
Cell Permeability Assay (e.g., PAMPA)
-
Membrane Preparation : A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition : The test compounds are added to the donor wells of the plate.
-
Incubation : The acceptor plate, containing buffer, is placed on top of the donor plate, and the assembly is incubated.
-
Quantification : After incubation, the concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation : The effective permeability (Pe) is calculated based on the compound concentrations and incubation time.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Ionization states at physiological pH.
Caption: Bioisostere evaluation workflow.
Conclusion
While direct experimental data on this compound is limited in the public domain, the broader class of boronic acids has demonstrated significant potential as effective bioisosteres for carboxylic acids.[4][5][11] Their higher pKa, which confers neutrality at physiological pH, and their unique ability to form reversible covalent bonds with biological targets are key advantages.[4][6] The 2-oxoindoline scaffold is a common motif in medicinal chemistry, and its combination with a boronic acid functional group represents a compelling strategy for overcoming the pharmacokinetic and toxicity hurdles often associated with carboxylic acid-containing drug candidates. Further experimental evaluation following the outlined protocols is necessary to fully elucidate the specific advantages of this particular molecule.
References
- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and discovery of boronic acid drugs. | Semantic Scholar [semanticscholar.org]
- 9. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. colab.ws [colab.ws]
- 11. mdpi.com [mdpi.com]
- 12. DSpace [kuscholarworks.ku.edu]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of (2-Oxoindolin-6-yl)boronic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a novel compound is a critical early step in evaluating its potential as a therapeutic agent. Poor metabolic stability can lead to rapid clearance from the body, diminishing a drug's efficacy and complicating dosing regimens. This guide provides a comparative framework for evaluating the metabolic stability of (2-Oxoindolin-6-yl)boronic acid derivatives, a class of compounds with significant potential in medicinal chemistry.
While specific metabolic stability data for this compound derivatives are not extensively available in public literature, this guide utilizes representative data from structurally related oxindole and indole compounds to offer a practical comparison. The methodologies and principles outlined herein provide a robust template for the assessment of novel derivatives.
Comparative Metabolic Stability of Representative this compound Derivatives
To illustrate the impact of structural modifications on metabolic stability, we present hypothetical data for a series of this compound derivatives. The data is compiled into two key tables, reflecting standard in vitro assays: the liver microsomal stability assay and the plasma stability assay.
Table 1: In Vitro Liver Microsomal Stability of this compound Derivatives
The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[1][2] Intrinsic clearance (CLint) is a measure of the rate of metabolism by these enzymes.[1][3]
| Compound ID | Hypothetical Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| OXB-001 | Unsubstituted this compound | 45 | 15.4 |
| OXB-002 | 5-Fluoro-(2-Oxoindolin-6-yl)boronic acid | 65 | 10.7 |
| OXB-003 | 5-Methoxy-(2-Oxoindolin-6-yl)boronic acid | 30 | 23.1 |
| OXB-004 | This compound MIDA ester | >120 | <5.8 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific compound and experimental conditions. The stability of related benzoyl indoles in human liver microsomes has been observed to range from 23% to 78% remaining after 60 minutes, indicating that significant variability can be expected based on substitution patterns.[4]
Table 2: In Vitro Plasma Stability of this compound Derivatives
Plasma contains various enzymes, such as esterases and amidases, that can degrade drug molecules. Assessing stability in plasma is crucial, especially for compounds intended for intravenous administration.[5]
| Compound ID | Half-life (t½, min) - Human Plasma | Half-life (t½, min) - Rat Plasma | % Remaining at 120 min - Human | % Remaining at 120 min - Rat |
| OXB-001 | >120 | >120 | >95% | >95% |
| OXB-002 | >120 | 110 | >95% | 85% |
| OXB-003 | >120 | >120 | >95% | >95% |
| OXB-004 | >120 | >120 | >95% | >95% |
Note: The data presented are hypothetical and for illustrative purposes. Boronic acids are generally more stable in plasma than in liver microsomes unless they contain functional groups susceptible to plasma enzymes.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible metabolic stability data. Below are methodologies for the two key assays cited in this guide.
Liver Microsomal Stability Assay
This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[1]
Materials:
-
Test compounds
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
Control compounds with known metabolic stability (e.g., verapamil, testosterone)
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically between 0.5 to 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Termination: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the rate constant of depletion (k).
-
Half-life (t½) is calculated as: 0.693 / k.
-
Intrinsic clearance (CLint) is calculated as: (0.693 / t½) * (mL incubation / mg microsomal protein).[3]
Plasma Stability Assay
This assay assesses the chemical and enzymatic stability of a compound in plasma.
Materials:
-
Test compounds
-
Pooled plasma (human, rat, etc.), typically with an anticoagulant like heparin or EDTA
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard
-
Control compounds with known plasma stability
Procedure:
-
Preparation: Prepare a stock solution of the test compound.
-
Incubation: Add the test compound to the plasma at 37°C.
-
Sampling: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination and Processing: Stop the reaction by adding a cold organic solvent with an internal standard, followed by protein precipitation via centrifugation.
-
Analysis: Quantify the remaining parent compound in the supernatant using LC-MS/MS.
Data Analysis:
-
The percentage of the parent compound remaining is plotted against time.
-
The half-life (t½) is determined from the degradation curve.
Visualizing Experimental and Biological Contexts
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro metabolic stability of a test compound.
Targeted Signaling Pathway
Many 2-oxoindole derivatives are investigated as inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression.[6][7] The diagram below illustrates a simplified signaling pathway involving Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), common targets for this class of compounds.[6]
By systematically evaluating the metabolic stability of this compound derivatives and understanding their potential biological targets, researchers can more effectively optimize lead compounds and accelerate the journey from discovery to clinical development.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability and Hydrolysis of Boronic Esters for Researchers and Drug Development Professionals
The stability of boronic esters is a critical parameter in their wide-ranging applications, from synthetic organic chemistry to drug development and materials science.[1] As versatile intermediates, their susceptibility to hydrolysis can be either a desirable trait for prodrug activation or an undesirable pathway leading to decomposition.[1][2] This guide provides a comparative analysis of boronic ester stability, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal boronic ester for their specific needs.
Factors Influencing Boronic Ester Stability
The hydrolytic stability of boronic esters is not an intrinsic property but is influenced by a multitude of factors. Understanding these factors is key to designing and utilizing boronic esters effectively. The primary determinants of stability include:
-
pH of the Solution: The rate of hydrolysis is highly dependent on the pH of the medium.[3] Both acidic and basic conditions can promote hydrolysis, with the mechanism often shifting with pH.[4][5] For instance, base-mediated hydrolysis can be significantly faster than hydrolysis under neutral conditions.[4]
-
Structure of the Diol: The nature of the diol used to form the ester has a profound impact on its stability.[6] Steric hindrance around the boron atom, the ring size of the cyclic ester, and the electronic properties of the diol all play a crucial role.[6][7] For example, five-membered ring esters derived from diols like pinacol generally exhibit enhanced stability compared to six-membered ring esters.[4]
-
Structure of the Boronic Acid: The electronic properties of the substituent on the boronic acid influence its Lewis acidity and, consequently, the stability of the ester.[8] Electron-withdrawing groups on an arylboronic acid can increase its acidity and affect the hydrolysis rate.
-
Presence of Catalysts: Both internal and external catalysts can accelerate the rate of hydrolysis.[3] For example, proximal amide groups within the boronic ester molecule can act as internal catalysts. Additionally, anions from buffers in the solution can function as external catalysts.[9]
Comparative Stability Data
The following tables summarize quantitative data on the stability of various boronic esters under different conditions. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
| Boronic Ester | Diol | Conditions | Half-life (t½) or Rate Constant (k) | Reference |
| Phenylboronic acid pinacol ester (Bpin) | Pinacol | Physiological pH | Prone to rapid hydrolysis | [10] |
| 3,4-diethyl-hexane-3,4-diol boronic esters (Epin) | 3,4-diethyl-hexane-3,4-diol | Not specified | Enhanced stability over Bpin | [10] |
| MIDA boronates | N-methyliminodiacetic acid | Base-mediated and neutral pathways | Base-mediated is >1000x faster | [4] |
| Xanthopinacol boronates (Bxpin) | Xanthopinacol | Exposure to water (50 equiv) for 139h | Resistant to hydrolysis | [7] |
| (1,1'-bicyclohexyl)-1,1'-diol boronic esters | (1,1'-bicyclohexyl)-1,1'-diol | Comparative hydrolysis study | Most stable among those examined | [7] |
| Boronic Ester Type | Ring Size | General Stability Trend | Reference |
| Five-membered | 5 | Generally more stable than six-membered ring esters. | [4][6] |
| Six-membered | 6 | Can undergo protodeboronation faster than the parent boronic acid. | [4] |
| Acyclic | N/A | Generally less stable than cyclic esters due to entropic factors. | [11] |
Experimental Protocols
Reproducible experimental data is crucial for the comparative study of boronic ester stability. Below are detailed methodologies for key experiments.
This protocol is suitable for determining the kinetics of hydrolysis for a given boronic ester.[4]
Materials:
-
Boronic ester of interest
-
Deuterated solvent (e.g., D₂O, acetone-d₆ with a controlled amount of water)
-
Internal standard (e.g., trimethylsilylpropanoic acid - TMSP)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronic ester in the chosen deuterated solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
In an NMR tube, combine a known volume of the boronic ester stock solution and the internal standard stock solution.
-
Acquire an initial ¹H or ¹¹B NMR spectrum (t=0).
-
Monitor the reaction over time by acquiring subsequent NMR spectra at regular intervals.
-
Integrate the signals corresponding to the boronic ester and the hydrolysis product (boronic acid) relative to the internal standard.
-
Plot the concentration of the boronic ester versus time and fit the data to an appropriate kinetic model (e.g., first-order) to determine the rate constant of hydrolysis.
This method can be used to study the kinetics of boronic ester formation or hydrolysis by coupling the reaction to a chromophoric reporter like a catechol derivative.[4]
Materials:
-
Boronic acid or ester
-
Catechol derivative (e.g., Alizarin Red S or Tiron)
-
Buffered aqueous solution of a specific pH
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a solution of the boronic acid or ester in the buffered aqueous solution.
-
Prepare a solution of the catechol derivative in the same buffer.
-
Initiate the reaction by mixing the two solutions in a cuvette under pseudo-first-order conditions (one reactant in large excess).
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a specific wavelength over time.
-
Fit the absorbance data to a single exponential function to determine the observed rate constant (k_obs).
-
By varying the concentration of the excess reactant, the individual rate constants for the reaction can be determined.
Visualizing Mechanisms and Workflows
To better understand the processes involved in boronic ester hydrolysis and its study, the following diagrams are provided.
Caption: General mechanism of boronic ester hydrolysis.
Caption: Experimental workflow for kinetic analysis by NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. aablocks.com [aablocks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
Positional Isomers of Phenylboronic Acid: A Comparative Guide to Their Biological Activity as β-Lactamase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is paramount for rational drug design. This guide provides an objective comparison of the inhibitory effects of ortho-, meta-, and para-substituted carboxyphenylboronic acid isomers on clinically significant β-lactamase enzymes, supported by experimental data.
The substitution pattern on the phenyl ring of boronic acid derivatives can dramatically influence their interaction with biological targets. This is clearly demonstrated in the differential inhibition of Class A and Class C β-lactamases by positional isomers of carboxyphenylboronic acid. β-lactamases are a major cause of bacterial resistance to β-lactam antibiotics, and inhibitors of these enzymes are crucial for restoring the efficacy of these life-saving drugs.
Comparative Inhibitory Potency
The inhibitory activity of ortho-, meta-, and para-carboxyphenylboronic acid against the Klebsiella pneumoniae carbapenemase-2 (KPC-2), a Class A serine β-lactamase, and AmpC, a Class C serine β-lactamase, reveals a striking structure-activity relationship. The inhibition constant (Ki), a measure of the inhibitor's binding affinity to the enzyme, varies significantly with the position of the carboxyl group on the phenyl ring.[1]
| Compound | Isomer | Target Enzyme | Inhibition Constant (K_i) in µM |
| Carboxyphenylboronic Acid | ortho | KPC-2 | 0.25 ± 0.03 |
| Carboxyphenylboronic Acid | meta | KPC-2 | 1.8 ± 0.1 |
| Carboxyphenylboronic Acid | para | KPC-2 | > 500 |
| Carboxyphenylboronic Acid | ortho | AmpC | 1.5 ± 0.1 |
| Carboxyphenylboronic Acid | meta | AmpC | 0.3 ± 0.02 |
| Carboxyphenylboronic Acid | para | AmpC | > 500 |
Data sourced from Rocchisani et al., 2019.[1]
The data clearly indicates that the ortho-isomer is the most potent inhibitor of KPC-2, being over seven times more active than the meta-isomer.[1] Conversely, the meta-isomer is the most effective inhibitor of AmpC, exhibiting a five-fold higher potency than the ortho-isomer.[1] The para-isomer of carboxyphenylboronic acid shows negligible inhibitory activity against both enzymes.[1] This demonstrates that a simple positional change of a single functional group can switch the selectivity of the inhibitor between different classes of β-lactamases.
Signaling Pathway and Inhibition Mechanism
Boronic acids typically inhibit serine proteases, including β-lactamases, by forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The boron atom acts as a Lewis acid, accepting a pair of electrons from the hydroxyl group of the serine residue to form a tetrahedral boronate adduct. This adduct mimics the transition state of the natural substrate hydrolysis, thus blocking the enzyme's catalytic activity.
The differential activity of the isomers can be attributed to the specific interactions of the carboxyl group within the active sites of KPC-2 and AmpC. For KPC-2, the ortho-carboxyl group may form favorable interactions with specific amino acid residues that are not accessible to the meta or para isomers.[1] In contrast, the active site of AmpC may have a complementary pocket that preferentially accommodates the meta-carboxyl group, leading to tighter binding.[1]
Experimental Protocols
The determination of the inhibition constants (Ki) for the carboxyphenylboronic acid isomers against β-lactamases is a critical step in assessing their biological activity. A common method involves spectrophotometrically monitoring the hydrolysis of a chromogenic substrate.
General Workflow for Ki Determination
Detailed Experimental Protocol for AmpC β-Lactamase Inhibition Assay
This protocol is adapted from methodologies used for characterizing β-lactamase inhibitors.[1]
1. Materials and Reagents:
-
Purified AmpC β-lactamase
-
Chromogenic cephalosporin substrate (e.g., nitrocefin)
-
Ortho-, meta-, and para-carboxyphenylboronic acid
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 486 nm for nitrocefin)
2. Preparation of Solutions:
-
Prepare a stock solution of AmpC β-lactamase in phosphate buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in phosphate buffer to the desired working concentration.
-
Prepare stock solutions of the ortho-, meta-, and para-carboxyphenylboronic acid isomers in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in phosphate buffer.
3. Assay Procedure:
-
To the wells of a 96-well microplate, add a fixed volume of the AmpC β-lactamase solution.
-
Add varying concentrations of the boronic acid isomer solutions to the wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixtures at a constant temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance over time using the microplate reader.
4. Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.
This comparative guide highlights the critical importance of isomeric substitution in the design of targeted enzyme inhibitors. The distinct biological activities of the carboxyphenylboronic acid isomers against different classes of β-lactamases underscore the necessity of detailed structure-activity relationship studies for the development of potent and selective therapeutic agents.
References
Safety Operating Guide
Proper Disposal of (2-Oxoindolin-6-yl)boronic acid: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of (2-Oxoindolin-6-yl)boronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling. Based on data for the closely related (2-Oxoindolin-5-yl)boronic acid, it is classified as hazardous.[1] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Nitrile or neoprene gloves. Consider double gloving. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical or its empty containers be disposed of in regular trash or flushed down the drain.
Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (1217500-61-2).
Solid Waste Disposal
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, bench paper, paper towels, and disposable weighing boats, must be collected as solid hazardous waste.
-
Procedure:
-
Place all contaminated solid materials into a designated, sealable hazardous waste bag or container.
-
Seal the container securely.
-
Label the container as described above.
-
Liquid Waste Disposal
-
Unused Solutions: Any unused solutions of this compound must be disposed of as liquid hazardous waste.
-
Procedure:
-
Pour the liquid waste into a designated, sealable, and chemically compatible container.
-
Do not mix with other incompatible waste streams.
-
Seal the container tightly.
-
Label the container appropriately.
-
Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate as liquid hazardous waste.
-
Secondary Decontamination: A basic wash can be effective in converting any remaining boronic acid into a more water-soluble boronate salt.[2] To do this, rinse the glassware with a dilute aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate. This rinsate must also be collected as liquid hazardous waste.
-
Final Rinse: After the basic wash, perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.[2]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Spill Management
In the event of a spill, the following procedure should be followed immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Absorption: Carefully cover the spill with the absorbent material, working from the outside in.
-
Collection: Once the material is fully absorbed, carefully scoop the mixture into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area using the procedure outlined in section 4.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Waste Storage and Pickup
-
Storage: Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Disposal: Follow your institution's specific procedures for the pickup and final disposal of hazardous waste by a licensed contractor.
Quantitative Data
Table 2: Physical and Hazard Data for this compound and Related Compounds
| Property | Value | Source |
| CAS Number | 1217500-61-2 | [3] |
| Molecular Formula | C8H8BNO3 | [3] |
| Molecular Weight | 176.97 g/mol | [3] |
| Physical Form | Solid | |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature. | |
| Hazard Statements | H302, H315, H319, H335 | (Based on 5-yl isomer)[1] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501 | (Based on 5-yl isomer)[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (2-Oxoindolin-6-yl)boronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2-Oxoindolin-6-yl)boronic acid. The following procedures are based on established safety protocols for similar boronic acid derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification
This compound and its analogs are classified with the following hazards:
Hazard Statements:
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields.[3] | To protect eyes from dust particles and splashes, preventing serious eye irritation.[1][2] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile).[3] | To prevent skin contact and subsequent irritation.[1][2] |
| Body Protection | Laboratory coat and other protective clothing.[1][3] | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | To be used when engineering controls are insufficient, when handling large quantities, or when dust formation is likely.[3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][2] For procedures that may generate dust, the use of a fume hood is strongly recommended.
-
Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[2][4]
2. Handling Procedures:
-
Avoid the formation and accumulation of dust.[5]
-
Wear the appropriate personal protective equipment at all times.[1][2]
-
Wash hands and any exposed skin thoroughly after handling, before breaks, and at the end of the workday.[1][2][6]
-
Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[1]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4]
-
Keep away from incompatible substances such as strong oxidizing agents.[4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of the chemical and any contaminated materials at an approved waste disposal plant.[1][2] All disposal practices must be in accordance with local, state, and federal regulations. Do not let the product enter drains, other waterways, or soil.[1][5]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent before disposal. The rinsate should be collected and treated as hazardous waste.
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1][5] Avoid generating dust.[3] Vacuum or sweep up the spilled material and place it into a suitable, closed container for disposal.[1][5] Ensure that cleanup is performed by trained personnel wearing the appropriate PPE.[5]
Experimental Workflow Visualization
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
